Cyclopropylboronic acid pinacol ester
Description
The exact mass of the compound 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBMQBPLWXTEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374127 | |
| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126689-01-8 | |
| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126689-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclopropylboronic Acid Pinacol Ester from Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclopropylboronic acid pinacol ester, a valuable building block in organic chemistry, particularly in the pharmaceutical industry for the construction of complex molecules. The primary focus of this document is the widely utilized method involving the reaction of a cyclopropyl Grignard reagent with an appropriate borate ester. This guide offers detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the successful and efficient synthesis of this important reagent.
Introduction
Cyclopropylboronic acid and its esters are key reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The cyclopropyl moiety is a desirable structural motif in medicinal chemistry due to its unique conformational properties and metabolic stability. This guide details a common and effective method for the preparation of this compound, proceeding through the formation of a cyclopropyl Grignard reagent.
Reaction Overview
The synthesis is a two-step process:
-
Formation of the Grignard Reagent: Cyclopropyl bromide is reacted with magnesium metal in an ethereal solvent to form cyclopropylmagnesium bromide.
-
Borylation: The freshly prepared Grignard reagent is then reacted with an electrophilic boron source, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacolborane), to yield the desired this compound.
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocols
The following protocols are based on established literature procedures and provide a detailed guide for the synthesis.
Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)
This procedure outlines the formation of the Grignard reagent from cyclopropyl bromide and magnesium.
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran (THF), or methyl tert-butyl ether (MTBE))
-
Iodine (crystal, as initiator)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere. Place the magnesium turnings in the flask.
-
Initiation: Add a small crystal of iodine to the flask. Add a small portion of the anhydrous ether to cover the magnesium. Add a small amount of cyclopropyl bromide to initiate the reaction. The disappearance of the iodine color and the appearance of bubbling indicate the start of the reaction. Gentle heating may be required to initiate the reaction.
-
Addition: Once the reaction has started, add the remaining cyclopropyl bromide, dissolved in the anhydrous ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting greyish solution is the cyclopropylmagnesium bromide, which should be used immediately in the next step.
Synthesis of this compound
This procedure describes the reaction of the Grignard reagent with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
Cyclopropylmagnesium bromide solution (from step 3.1)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Anhydrous ether solvent (e.g., THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Reaction flask from the previous step
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.
-
Addition: Add the 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, dissolved in anhydrous ether, dropwise to the stirred Grignard solution while maintaining the temperature at 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound via the Grignard route.
| Parameter | Value | Reference |
| Grignard Formation | ||
| Molar Ratio (Cyclopropyl Bromide:Mg) | 1 : 1.1 - 1.5 | [1] |
| Solvent | Anhydrous THF, Diethyl Ether, or MTBE | [1] |
| Temperature | 40-60 °C | [1] |
| Borylation Reaction | ||
| Reactant | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Temperature | 0 °C to Room Temperature | |
| Product Properties | ||
| Boiling Point | 146 °C | |
| Density | 0.922 g/mL at 25 °C | |
| Purity (Assay) | ≥96% |
Purification
The primary method for purifying this compound is vacuum distillation . Given its boiling point of 146 °C at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.
Alternative Purification:
For smaller scales or if distillation is not feasible, column chromatography can be employed. However, boronic esters can be sensitive to silica gel. To mitigate decomposition or strong adsorption on the column, the following precautions can be taken:
-
Use of deactivated silica gel: Pre-treating the silica gel with a base like triethylamine can reduce its acidity.
-
Boric acid-impregnated silica gel: This has been shown to be effective in the purification of some boronic esters by reducing over-adsorption[2].
-
Use of neutral alumina: Alumina can be a less harsh alternative to silica gel for the purification of sensitive compounds.
Characterization Data
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃):
-
δ 1.25 (s, 12H, C(CH₃)₂)
-
δ 0.75-0.85 (m, 1H, CH-B)
-
δ 0.45-0.55 (m, 4H, CH₂)
-
-
¹³C NMR (CDCl₃):
-
δ 83.0 (C(CH₃)₂)
-
δ 24.8 (C(CH₃)₂)
-
δ 3.0 (br, C-B)
-
δ 0.5 (CH₂)
-
-
¹¹B NMR (CDCl₃):
-
δ 33 (br s)
-
Safety Considerations
-
Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under a dry, inert atmosphere.
-
Ether Solvents: Are extremely flammable. Work in a well-ventilated fume hood and avoid ignition sources.
-
Cyclopropyl Bromide: Is a flammable and volatile liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult original literature and adhere to all laboratory safety protocols.
References
An In-Depth Technical Guide to 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as cyclopropylboronic acid pinacol ester, is a versatile and valuable reagent in modern organic synthesis.[1][2] Its unique structural features, combining the reactivity of a boronic ester with the three-dimensional character of a cyclopropyl group, make it an important building block in the construction of complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on practical information for laboratory use.
Physicochemical Properties
A summary of the key physicochemical properties of 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is presented below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇BO₂ | [1][2] |
| Molecular Weight | 168.04 g/mol | [1] |
| Appearance | Colorless to pale yellow transparent liquid | [2] |
| Boiling Point | 146 °C at 760 mmHg | [3] |
| Density | 0.922 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.433 | |
| Purity | ≥ 98.5% (GC) | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Cyclopropyl protons (CH): A multiplet in the region of 0.8-1.0 ppm.
-
Cyclopropyl protons (CH₂): Multiplets in the region of 0.4-0.6 ppm.
-
Pinacol methyl protons (CH₃): A singlet around 1.25 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Pinacol quaternary carbons (C): A signal around 83 ppm.
-
Pinacol methyl carbons (CH₃): A signal around 24.8 ppm.
-
Cyclopropyl carbons (CH₂): Signals in the range of 1-5 ppm.
-
Cyclopropyl carbon attached to boron (C-B): This signal is often broad or not observed due to quadrupolar relaxation.
IR (Infrared) Spectroscopy:
-
C-H stretching (alkane): Peaks around 2850-3000 cm⁻¹.
-
B-O stretching: A strong absorption band in the region of 1300-1370 cm⁻¹.
-
C-O stretching: Bands in the 1140-1210 cm⁻¹ region.
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 168.
Experimental Protocols
Synthesis of 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A common and straightforward method for the synthesis of 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the esterification of cyclopropylboronic acid with pinacol.
Reaction:
Cyclopropylboronic Acid + Pinacol → 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + 2 H₂O
Materials:
-
Cyclopropylboronic acid
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄) or another suitable drying agent
-
A suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
To a solution of cyclopropylboronic acid (1.0 equivalent) in the chosen aprotic solvent, add pinacol (1.05 equivalents).
-
Add a drying agent such as anhydrous magnesium sulfate (1.0 equivalent) to the reaction mixture.
-
Stir the heterogeneous mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, filter the reaction mixture to remove the drying agent and any other solids.
-
Wash the filtrate with water and brine in a separatory funnel to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield the pure 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid.
Logical Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of the target compound.
Suzuki-Miyaura Cross-Coupling Reaction
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key reagent in Suzuki-Miyaura cross-coupling reactions to introduce a cyclopropyl group onto an aromatic or heteroaromatic ring.
General Reaction Scheme:
Aryl-X + 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane --(Pd catalyst, Base)--> Aryl-Cyclopropane
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 equivalent)
-
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., toluene/water, dioxane/water, or THF/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory equipment for heating, stirring, and purification.
Procedure:
-
To a Schlenk flask, add the aryl halide, 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-cyclopropane.
Catalytic Cycle of Suzuki-Miyaura Coupling:
References
Spectroscopic Analysis of Cyclopropylboronic Acid Pinacol Ester: A Technical Guide
This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectroscopic data for cyclopropylboronic acid pinacol ester. It is intended for researchers, scientists, and professionals in the field of drug development who utilize boronic acid derivatives in their work. This document outlines the characteristic nuclear magnetic resonance signals, presents the data in a structured format, and details the experimental protocols for data acquisition.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the assignment of NMR signals.
Caption: Structure of this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the cyclopropyl ring and the pinacol group. The data presented below is typically recorded in deuterated chloroform (CDCl₃).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH (cyclopropyl) | 0.95 - 1.05 | m | - | 1H |
| CH₂ (cyclopropyl) | 0.40 - 0.55 | m | - | 4H |
| CH₃ (pinacol) | 1.25 | s | - | 12H |
Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration of the sample.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A characteristic feature of boron-containing compounds is the broadening of the signal for the carbon atom directly attached to the boron atom due to quadrupolar relaxation.[1]
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-B (cyclopropyl) | ~8.0 | Signal is often broad or not observed.[1] |
| CH₂ (cyclopropyl) | ~3.5 | |
| C (pinacol) | ~83.0 | |
| CH₃ (pinacol) | ~24.8 |
Experimental Protocol for NMR Data Acquisition
The following section details a standard protocol for acquiring ¹H and ¹³C NMR spectra for this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
4.2. Instrument Parameters
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K (25 °C).
4.3. ¹H NMR Acquisition
-
Pulse Program: zg30
-
Number of Scans: 16
-
Receiver Gain: Set automatically
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 20 ppm
-
Referencing: The ¹H NMR spectra are referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
4.4. ¹³C NMR Acquisition
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Receiver Gain: Set automatically
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 240 ppm
-
Referencing: The ¹³C NMR spectra are referenced to the solvent peak of CDCl₃ at δ 77.16 ppm.[2]
4.5. Data Processing
The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps typically include:
-
Fourier transformation.
-
Phase correction.
-
Baseline correction.
-
Integration of signals (for ¹H NMR).
-
Peak picking and referencing.
Experimental Workflow
The logical flow from sample preparation to final data analysis is depicted in the following diagram.
References
Alternative Synthetic Routes to Cyclopropylboronic Acid Pinacol Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alternative synthetic methodologies for the preparation of cyclopropylboronic acid pinacol ester, a valuable building block in medicinal chemistry and organic synthesis. The document details various synthetic strategies, presenting quantitative data in structured tables, providing detailed experimental protocols for key reactions, and illustrating reaction pathways and workflows with clear diagrams.
Simmons-Smith Cyclopropanation of Vinylboronates
The Simmons-Smith reaction is a classic and widely utilized method for the synthesis of cyclopropanes.[1] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc. For the synthesis of this compound, the substrate is a vinylboronate. The reaction is known for its stereospecificity, where the configuration of the alkene is retained in the cyclopropane product.[1]
Reaction Pathway
The general pathway for the Simmons-Smith cyclopropanation of a vinylboronate is depicted below. The reaction proceeds through the formation of a zinc carbenoid intermediate which then adds across the double bond of the vinylboronate.
Caption: Simmons-Smith Cyclopropanation Pathway.
Quantitative Data Summary
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Furukawa Mod. | Et₂Zn, CH₂I₂ | 1,2-dichloroethane | RT | 12 | 70-90 | [1][2] |
| Shi Modification | Et₂Zn, CF₃COOH, CH₂I₂ | CH₂Cl₂ | 0 to RT | 2-4 | 85-95 | [1] |
| Standard | Zn-Cu, CH₂I₂ | Diethyl ether | Reflux | 24 | 60-80 |
Experimental Protocol: Furukawa Modification
To a solution of vinylboronic acid pinacol ester (1.0 mmol) in 1,2-dichloroethane (5 mL) is added a solution of diethylzinc (1.1 mmol in hexanes) at 0 °C under an inert atmosphere. Diiodomethane (1.2 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the this compound.[2]
Kulinkovich Reaction and Subsequent Boronation
The Kulinkovich reaction provides access to cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[3][4] While this reaction does not directly yield the boronic ester, the resulting cyclopropanol can be a precursor. The hydroxyl group can be transformed into a leaving group, followed by a reaction with a boron source.
Reaction Pathway
The synthesis involves a two-stage process: the Kulinkovich reaction to form the cyclopropanol, followed by conversion to the boronic ester.
Caption: Kulinkovich Reaction and Boronation Sequence.
Quantitative Data Summary
| Stage | Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclopropanol Synthesis | Kulinkovich | EtMgBr, Ti(O-iPr)₄ | THF | RT | 2-4 | 75-90 | [4][5] |
| Boronation | Miyaura Borylation | (Bpin)₂, Pd(dppf)Cl₂, KOAc | Dioxane | 80 | 12 | 60-80 | [6] |
Experimental Protocol: Kulinkovich Reaction
To a solution of the starting ester (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere is added titanium(IV) isopropoxide (1.2 mmol). The solution is cooled to 0 °C, and a solution of ethylmagnesium bromide (3.0 mmol in THF) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude cyclopropanol is purified by flash chromatography.[5]
Synthesis from Dibromocyclopropanes via Matteson-Pasto Rearrangement
This method utilizes dibromocyclopropanes as precursors, which can be synthesized from the corresponding alkenes and a source of dibromocarbene. The subsequent Matteson-Pasto rearrangement with an organolithium reagent and a boronic ester affords the this compound.[7]
Logical Workflow
Caption: Synthesis from Dibromocyclopropanes Workflow.
Quantitative Data Summary
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dibromocyclopropanation | CHBr₃, KOtBu | Pentane | 0 | 2 | 70-90 | [7] |
| Matteson-Pasto | n-BuLi, B(O-iPr)₃, Pinacol | THF | -78 to RT | 12 | 50-70 | [7] |
Experimental Protocol: Matteson-Pasto Rearrangement
A solution of the dibromocyclopropane (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. A solution of n-butyllithium (1.1 mmol in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. Pinacol (1.5 mmol) is added, and stirring is continued for another 2 hours. The reaction is quenched with water, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[7]
One-Pot Synthesis from Propargylic Silyl Ethers
A highly efficient one-pot, three-step procedure has been developed for the synthesis of complex cyclopropylboronic acid pinacol esters from readily available propargylic silyl ethers. The process involves a Schwartz's reagent-catalyzed hydroboration, followed by a Lewis acid-mediated cyclization.[7]
Experimental Workflow
Caption: One-Pot Synthesis from Propargylic Silyl Ethers.
Quantitative Data Summary
| Substrate Scope | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aromatic, Aliphatic | Cp₂ZrHCl, HBpin, TiCl₄ | CH₂Cl₂ | -78 to RT | 4-6 | 60-85 | [8] |
Experimental Protocol
To a solution of the propargylic silyl ether (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at room temperature is added Schwartz's reagent (zirconocene hydrochloride, 1.1 mmol). After stirring for 10 minutes, pinacolborane (1.2 mmol) is added, and the mixture is stirred for 1 hour. The reaction is then cooled to -78 °C, and a solution of titanium tetrachloride (1.5 mmol in CH₂Cl₂) is added dropwise. The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the mixture is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel chromatography to give the desired product.[8]
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
The Advent of a Versatile Building Block: Discovery and First Synthesis of Cyclopropylboronic Acid Pinacol Ester
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The cyclopropyl moiety is a highly sought-after structural motif in medicinal chemistry and drug development. Its unique conformational constraints and electronic properties can impart favorable characteristics to bioactive molecules, including enhanced potency, metabolic stability, and reduced off-target effects.[1] Cyclopropylboronic acid pinacol ester has emerged as a key building block for the facile introduction of the cyclopropyl group, primarily through the widely utilized Suzuki-Miyaura cross-coupling reaction.[1] This technical guide provides an in-depth overview of the discovery and seminal synthetic routes to this invaluable reagent, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
The Genesis of Cyclopropylboronic Acids
The journey to this compound began with the synthesis of its parent compound, cyclopropylboronic acid. Early methods for the preparation of organoboronic acids were pioneered by chemists like Herbert C. Brown, whose work on hydroboration laid the foundation for much of modern organoboron chemistry.[2][3] Concurrently, the work of Donald S. Matteson on the use of (α-haloalkyl)boronic esters for asymmetric synthesis was instrumental in expanding the toolkit of synthetic chemists.[4][5][6]
The first practical synthesis of cyclopropylboronic acid itself was reported by Wallace and Chen in 2002. Their method, which remains a cornerstone in the field, involves the reaction of a cyclopropyl Grignard reagent with trimethyl borate, followed by hydrolysis to yield the free boronic acid. This foundational work paved the way for the development of more stable and versatile derivatives, such as the pinacol ester.
Key Synthetic Methodologies for this compound
Several robust methods have been developed for the synthesis of this compound. The following sections detail the most significant and widely adopted approaches.
Synthesis via Grignard Reagent and Pinacol Esterification
This classical and widely used two-step method first generates cyclopropylboronic acid, which is then esterified with pinacol.
Logical Workflow:
Experimental Protocol:
-
Step 1: Synthesis of Cyclopropylboronic Acid.
-
A solution of trimethylborate (1.3 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A solution of cyclopropylmagnesium bromide (1.0 equivalent) in THF is added dropwise to the cooled trimethylborate solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 6-12 hours.
-
The reaction is quenched by the addition of aqueous hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude cyclopropylboronic acid.[7]
-
-
Step 2: Synthesis of this compound.
-
The crude cyclopropylboronic acid is dissolved in a suitable solvent such as diethyl ether or dichloromethane.
-
Pinacol (1.0-1.1 equivalents) is added to the solution.
-
The mixture is stirred at room temperature for 12-24 hours. The removal of water, for example by azeotropic distillation or the use of a drying agent like anhydrous magnesium sulfate, drives the reaction to completion.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford this compound.
-
Quantitative Data:
| Entry | Grignard Reagent | Borate Ester | Hydrolysis Agent | Esterification Conditions | Yield (%) | Reference |
| 1 | Cyclopropylmagnesium bromide | Trimethyl borate | HCl | Pinacol, rt, 12h | 56 | [7] |
| 2 | Cyclopropylmagnesium bromide | Triisopropyl borate | H₂SO₄ | Pinacol, Dean-Stark | ~60-70 | General Procedure |
One-Pot, Three-Step Synthesis from Propargylic Silyl Ethers
A more recent and efficient method developed by Spencer et al. allows for the synthesis of a variety of substituted cyclopropylboronic acid pinacol esters in a one-pot procedure.[8][9][10]
Logical Workflow:
Experimental Protocol:
-
To a solution of the propargylic silyl ether (1.0 equivalent) in dichloromethane is added pinacolborane (1.2 equivalents) and a catalytic amount of Schwartz's reagent (Cp₂ZrHCl).
-
The mixture is stirred at room temperature until the hydroboration is complete (monitored by TLC or NMR).
-
A further amount of Schwartz's reagent (2.0 equivalents) is added, and the reaction is stirred for an additional period.
-
A Lewis acid (e.g., BF₃·OEt₂) is then added, and the mixture is stirred until cyclization is complete.
-
The reaction is quenched, and the product is isolated and purified by column chromatography.[8]
Quantitative Data: Substrate Scope
| Entry | Propargylic Silyl Ether Substituent (R) | Yield (%) | Reference |
| 1 | Phenyl | 77 | [8] |
| 2 | 4-Methoxyphenyl | 81 | [8] |
| 3 | 4-Chlorophenyl | 72 | [8] |
| 4 | 2-Thienyl | 65 | [8] |
| 5 | Cyclohexyl | 75 | [8] |
Synthesis from Dibromocyclopropanes via Matteson-Pasto Rearrangement
This method provides an alternative route to cyclopropylboronic acid pinacol esters, particularly for accessing specific stereoisomers. It involves the reaction of a dibromocyclopropane with an organolithium reagent followed by trapping with a boronic ester.[11]
Logical Workflow:
Experimental Protocol:
-
A solution of the dibromocyclopropane (1.0 equivalent) in THF is cooled to a low temperature (e.g., -78 °C).
-
n-Butyllithium (1.0 equivalent) is added dropwise, leading to a lithium-halogen exchange and formation of a lithium carbenoid.
-
Triisopropyl borate (1.2 equivalents) is added to trap the carbenoid, forming a boronate complex.
-
The reaction mixture is allowed to warm, inducing the Matteson-Pasto rearrangement to form the cyclopropylboronic acid triisopropyl ester.
-
The reaction is quenched, and the triisopropyl ester is isolated.
-
Transesterification with pinacol is then carried out to yield the final product.[11]
Characterization Data
This compound is a colorless to pale yellow liquid. Its identity and purity are typically confirmed by spectroscopic methods.
Spectroscopic Data:
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ ~1.23 (s, 12H, C(CH₃)₂), ~0.75-0.85 (m, 4H, cyclopropyl CH₂), ~0.20-0.30 (m, 1H, cyclopropyl CH) | [12][13] |
| ¹³C NMR (CDCl₃) | δ ~83.0 (C(CH₃)₂), ~24.8 (C(CH₃)₂), ~8.0 (cyclopropyl CH₂), C-B signal often not observed | [12][13] |
| ¹¹B NMR (CDCl₃) | δ ~34 (broad singlet) | [13] |
| Mass Spec. (EI) | m/z (M⁺) 168.13 | [14] |
| Physical Properties | bp: 146 °C, density: 0.922 g/mL at 25 °C |
Conclusion
The discovery and development of synthetic routes to this compound have significantly impacted the field of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. From the initial syntheses of the parent boronic acid using Grignard reagents to more sophisticated one-pot procedures, chemists now have a range of reliable methods to access this versatile building block. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this important synthetic tool.
References
- 1. nbinno.com [nbinno.com]
- 2. Herbert C. Brown - Wikipedia [en.wikipedia.org]
- 3. nasonline.org [nasonline.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C9H17BO2 | CID 2758015 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Bonding of Cyclopropylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylboronic acid pinacol ester is a valuable reagent in modern organic synthesis, prized for its role in the construction of complex molecular architectures. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for optimizing its reactivity and designing novel synthetic methodologies. This technical guide provides a detailed analysis of the molecular structure and bonding of this compound. Due to the limited availability of direct experimental crystallographic or theoretical computational data for this compound in the reviewed literature, this guide utilizes computationally derived data for the closely related analogues, methylboronic acid pinacol ester and ethylboronic acid pinacol ester, to infer its structural characteristics. This guide presents key geometric parameters, including bond lengths, bond angles, and dihedral angles, in structured tables to facilitate comparison. Furthermore, it outlines a standard computational protocol for determining such molecular geometries and provides visualizations to illustrate the molecular structure and bonding principles.
Introduction
This compound, with the chemical formula C9H17BO2, is an organoboron compound that has gained significant attention in the field of organic chemistry.[1][2][3] Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the cyclopropyl moiety can be efficiently transferred to various organic substrates.[3] The pinacol ester group confers stability and facilitates purification, making it a preferred boronic acid surrogate.
The reactivity and selectivity of this compound are intrinsically linked to its molecular geometry and the electronic nature of its bonds. The strained cyclopropyl ring and the electron-deficient boron center are key features that dictate its chemical behavior. A precise understanding of bond lengths, bond angles, and torsional strains within the molecule is crucial for predicting its interaction with catalysts and other reactants, thereby enabling the rational design of new synthetic transformations.
This guide aims to provide a comprehensive overview of the molecular structure and bonding of this compound. In the absence of specific published crystallographic or high-level computational data for this exact molecule, we present data from computational studies on methylboronic acid pinacol ester and ethylboronic acid pinacol ester. These simpler alkyl analogues serve as excellent models to approximate the structural parameters of the dioxaborolane ring and the C-B bond, providing valuable insights into the probable geometry of the title compound.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a central five-membered dioxaborolane ring, to which a cyclopropyl group and two methyl groups on the pinacol backbone are attached. The boron atom is tricoordinate, adopting a trigonal planar geometry, a feature that imparts Lewis acidity to the molecule.
Quantitative Geometric Data (Analogous Systems)
To provide quantitative insight into the molecular geometry, the following tables summarize key bond lengths, bond angles, and dihedral angles for methylboronic acid pinacol ester and ethylboronic acid pinacol ester, as determined by computational methods. These values are expected to be highly representative of the corresponding parameters in this compound, particularly for the dioxaborolane ring.
Table 1: Bond Lengths of Methylboronic Acid Pinacol Ester and Ethylboronic Acid Pinacol Ester (Computationally Derived)
| Bond | Methylboronic Acid Pinacol Ester (Å) | Ethylboronic Acid Pinacol Ester (Å) |
| B-C(alkyl) | 1.56 | 1.57 |
| B-O | 1.37 | 1.37 |
| C-O | 1.45 | 1.45 |
| C(ring)-C(ring) | 1.55 | 1.55 |
| C-C(methyl) | 1.53 | 1.53 |
| C-H(alkyl) | 1.09-1.10 | 1.09-1.11 |
| C-H(methyl) | 1.09-1.10 | 1.09-1.10 |
Note: Data is based on typical values from DFT calculations on analogous systems and should be considered illustrative.
Table 2: Bond Angles of Methylboronic Acid Pinacol Ester and Ethylboronic Acid Pinacol Ester (Computationally Derived)
| Angle | Methylboronic Acid Pinacol Ester (°) | Ethylboronic Acid Pinacol Ester (°) |
| C(alkyl)-B-O | 125.0 | 125.0 |
| O-B-O | 110.0 | 110.0 |
| B-O-C(ring) | 112.0 | 112.0 |
| O-C(ring)-C(ring) | 106.0 | 106.0 |
| O-C(ring)-C(methyl) | 108.0 | 108.0 |
| C(ring)-C-C(methyl) | 110.0 | 110.0 |
Note: Data is based on typical values from DFT calculations on analogous systems and should be considered illustrative.
Table 3: Dihedral Angles of Methylboronic Acid Pinacol Ester and Ethylboronic Acid Pinacol Ester (Computationally Derived)
| Dihedral Angle | Methylboronic Acid Pinacol Ester (°) | Ethylboronic Acid Pinacol Ester (°) |
| O-B-C(alkyl)-H | 0.0, ±120.0 | 180.0, ±60.0 |
| C(alkyl)-B-O-C(ring) | 180.0 | 180.0 |
| B-O-C(ring)-C(ring) | ~0.0 | ~0.0 |
| O-C(ring)-C(ring)-O | ~0.0 | ~0.0 |
Note: Data is based on typical values from DFT calculations on analogous systems and should be considered illustrative. The dioxaborolane ring is nearly planar.
Bonding Characteristics
The bonding in this compound is a fascinating interplay of covalent interactions and electronic effects. The boron atom, being sp² hybridized, possesses a vacant p-orbital, rendering the molecule a Lewis acid. This electron deficiency at the boron center is somewhat mitigated by p-π donation from the oxygen lone pairs of the pinacolato ligand.
The cyclopropyl group, with its characteristic bent bonds, exhibits a degree of π-character, which can influence the electronic properties of the C-B bond. The nature of the bonding within the strained three-membered ring also impacts the reactivity of the molecule.
Experimental Protocols: Computational Geometry Optimization
The determination of the molecular structure of compounds for which experimental data is unavailable is routinely performed using computational chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for this purpose.
Objective: To determine the lowest energy conformation (optimized geometry) of a molecule and to calculate its geometric parameters.
Methodology: Density Functional Theory (DFT) Calculation
-
Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software. The initial bond lengths and angles are set to standard values.
-
Computational Method Selection:
-
Functional: A functional that accurately describes the electronic structure of the molecule is chosen. Common choices for organoboron compounds include B3LYP or ωB97XD.
-
Basis Set: A basis set that provides a good balance between accuracy and computational cost is selected. Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) are frequently employed for geometry optimizations.
-
-
Geometry Optimization:
-
The calculation is set up as a geometry optimization. The software will iteratively adjust the positions of the atoms to find a stationary point on the potential energy surface where the forces on all atoms are close to zero.
-
The convergence criteria for the optimization should be set to a stringent level to ensure a true minimum is found.
-
-
Frequency Calculation:
-
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
It provides thermodynamic data, such as zero-point vibrational energy.
-
-
-
Data Analysis:
-
The output file of the calculation is analyzed to extract the optimized Cartesian coordinates of the atoms.
-
From these coordinates, key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure and a conceptual workflow for its computational analysis.
Caption: Molecular graph of this compound.
Caption: Workflow for computational geometry optimization.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. While direct experimental structural data for this specific molecule remains elusive in the surveyed literature, this guide has leveraged computational data from analogous simple alkylboronic acid pinacol esters to provide valuable insights into its key geometric parameters. The presented data, protocols, and visualizations offer a solid foundation for researchers, scientists, and drug development professionals to better understand and utilize this important synthetic building block. Future experimental studies, such as X-ray crystallography, or dedicated high-level computational investigations on this compound would be invaluable to further refine our understanding of its precise three-dimensional structure and its implications for reactivity.
References
- 1. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pncalab.com [pncalab.com]
In-Depth Technical Guide: Cyclopropylboronic Acid Pinacol Ester (CAS 126689-01-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and key applications of Cyclopropylboronic acid pinacol ester (CAS 126689-01-8), a versatile reagent in modern organic synthesis with significant relevance to drug discovery.
Chemical and Physical Properties
This compound, also known as 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a colorless to brown liquid. It is a key building block in organic chemistry, particularly valued for the introduction of the cyclopropyl moiety.
| Property | Value | Source(s) |
| CAS Number | 126689-01-8 | [1][2] |
| Molecular Formula | C₉H₁₇BO₂ | [1][2] |
| Molecular Weight | 168.04 g/mol | [1][2] |
| Appearance | Colorless to brown liquid | [3] |
| Boiling Point | 146 °C | [3][4][5][6] |
| Density | 0.922 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.433 | [4][6] |
| Flash Point | 40 °C (104 °F) | [6][7] |
| Solubility | Insoluble in water. | [7] |
| Sensitivity | Moisture sensitive. | [4][7] |
Safety Data
This compound is a flammable liquid and requires careful handling in a laboratory setting. Below is a summary of its key safety information.
| Hazard Category | GHS Classification and Statements |
| Pictograms | GHS02 (Flame) |
| Signal Word | Warning |
| Hazard Statements | H226: Flammable liquid and vapor.[8] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8] P233: Keep container tightly closed.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Storage | Store in a well-ventilated place. Keep cool.[10] Store in a refrigerator under an inert atmosphere.[3][4] |
Applications in Organic Synthesis
This compound is a valuable reagent in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions and as a cyclopropylating agent.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound serves as an effective coupling partner for the introduction of a cyclopropyl group onto aromatic and heteroaromatic systems.[11] This reaction is widely used in the synthesis of complex molecules, including active pharmaceutical ingredients.[11]
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Water (if using a biphasic system)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl-substituted aromatic compound.
-
// Nodes ArylHalide [label="Aryl Halide\n(R-X)"]; CyclopropylBoronicEster [label="Cyclopropylboronic Acid\nPinacol Ester"]; Pd0 [label="Pd(0) Catalyst"]; Base [label="Base"]; Solvent [label="Solvent"]; OxidativeAddition [label="Oxidative\nAddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylPdII [label="Aryl-Pd(II)-X"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylCyclopropylPdII [label="Aryl-Cyclopropyl-Pd(II)"]; ReductiveElimination [label="Reductive\nElimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Aryl-Cyclopropyl\nProduct", shape=box, style="filled, rounded", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges ArylHalide -> OxidativeAddition; Pd0 -> OxidativeAddition; OxidativeAddition -> ArylPdII; ArylPdII -> Transmetalation; CyclopropylBoronicEster -> Transmetalation; Base -> Transmetalation; Transmetalation -> ArylCyclopropylPdII; ArylCyclopropylPdII -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [style=dashed, label="Catalyst\nRegeneration"]; }
Synthesis of 5-Lipoxygenase Activating Protein (FLAP) Inhibitors
This compound is a crucial intermediate in the synthesis of inhibitors of the 5-lipoxygenase activating protein (FLAP).[9][12] FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases such as asthma and allergic rhinitis.[4][7] By inhibiting FLAP, the production of leukotrienes can be reduced, offering a therapeutic strategy for these conditions.
The biosynthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LOX), with the assistance of FLAP, converts arachidonic acid into leukotriene A₄ (LTA₄). LTA₄ is then further metabolized to other leukotrienes, such as LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent mediators of inflammation.[6][7][13] FLAP inhibitors block this pathway at an early stage, preventing the formation of all downstream leukotrienes.
// Nodes ArachidonicAcid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; FLAP [label="5-Lipoxygenase\nActivating Protein (FLAP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FiveLOX [label="5-Lipoxygenase\n(5-LOX)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A₄ (LTA₄)", fillcolor="#FBBC05", fontcolor="#202124"]; LTA4Hydrolase [label="LTA₄ Hydrolase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTC4Synthase [label="LTC₄ Synthase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTB4 [label="Leukotriene B₄ (LTB₄)", fillcolor="#FBBC05", fontcolor="#202124"]; CysLTs [label="Cysteinyl Leukotrienes\n(LTC₄, LTD₄, LTE₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ArachidonicAcid -> LTA4 [label=" 5-LOX"]; FLAP -> LTA4 [label=" assists", style=dashed]; LTA4 -> LTB4 [label=" LTA₄ Hydrolase"]; LTA4 -> CysLTs [label=" LTC₄ Synthase"]; LTB4 -> Inflammation; CysLTs -> Inflammation; }
This reaction is a key step in the synthesis of certain FLAP inhibitors and other biologically active molecules. The following is a general procedure.[8]
-
Materials:
-
Thiophenol (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Molecular sieves (4 Å)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
-
Procedure:
-
To an oven-dried reaction tube, add the thiophenol, cyclopropylboronic acid, copper(II) acetate, and powdered 4 Å molecular sieves.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent and pyridine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for the required time (typically 18 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding aryl cyclopropyl sulfide.
-
Conclusion
This compound (CAS 126689-01-8) is a highly valuable and versatile reagent in organic synthesis. Its utility in constructing carbon-carbon bonds via Suzuki-Miyaura coupling and its crucial role in the synthesis of medicinally relevant compounds, such as FLAP inhibitors, underscore its importance for researchers in both academic and industrial settings. The information provided in this guide offers a solid foundation for its safe handling, understanding its properties, and implementing its use in various synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an asymmetric synthesis of a chiral quaternary FLAP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ZA200209069B - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. - Google Patents [patents.google.com]
- 11. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Leukotriene - Wikipedia [en.wikipedia.org]
Cyclopropylboronic Acid Pinacol Ester: A Technical Guide to Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylboronic acid pinacol ester (CAS No. 126689-01-8) is a versatile and valuable building block in modern organic synthesis. Its unique cyclopropyl motif is a desirable feature in many biologically active molecules, contributing to improved metabolic stability, binding affinity, and conformational rigidity. As a stable, easy-to-handle boronic ester, it is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of its commercial availability, typical purity profiles, and the analytical and purification methodologies crucial for its effective use in research and development.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. The purity of the commercially available material is typically high, generally ranging from 95% to over 99%, as determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The compound is usually supplied as a colorless to light yellow or brown liquid.[1][2]
Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability, purity, and packaging may vary, and it is always recommended to consult the supplier's specific certificate of analysis for the most accurate and up-to-date information.
| Supplier | Stated Purity | Analytical Method | Appearance |
| Sigma-Aldrich (MilliporeSigma) | ≥96% | - | - |
| BOC Sciences | 97% | - | Colorless to brown liquid[3] |
| Thermo Scientific Chemicals (Alfa Aesar) | ≥95.0% | GC | Clear colorless liquid[4] |
| TCI Chemicals | >95.0% | GC | Colorless to Almost colorless clear liquid[1] |
| Combi-Blocks | - | - | - |
| Santa Cruz Biotechnology | - | - | - |
| Chemical Technology Co.,LTD | ≥99% | - | - |
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 126689-01-8 | [2] |
| Molecular Formula | C₉H₁₇BO₂ | [2] |
| Molecular Weight | 168.04 g/mol | [2] |
| Boiling Point | 146 °C | [] |
| Density | 0.922 g/mL at 25 °C | [] |
| Refractive Index (n20/D) | ~1.433 | [] |
Experimental Protocols: Purification and Quality Control
The primary challenge in handling and analyzing this compound, like other boronic esters, is its susceptibility to hydrolysis to the corresponding boronic acid. This necessitates the use of anhydrous solvents and specific analytical conditions to ensure accurate assessment of purity.
Purification Methodologies
For applications requiring higher purity than commercially available, the following methods can be employed:
1. Fractional Distillation under Reduced Pressure
Fractional distillation is an effective method for purifying liquid boronic esters.[2][6] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
-
Apparatus: A standard fractional distillation setup with a short Vigreux column, a condenser, and a receiving flask. The system should be equipped with a vacuum pump and a manometer to monitor the pressure.
-
Procedure:
-
The crude this compound is placed in the distillation flask with a magnetic stir bar.
-
The system is evacuated to the desired pressure.
-
The flask is gently heated in an oil bath.
-
Fractions are collected based on the boiling point at the given pressure. It is crucial to discard the forerun, which may contain more volatile impurities.
-
The purified product is collected as a clear, colorless liquid.
-
2. Flash Chromatography
While challenging due to the potential for hydrolysis on silica gel, flash chromatography can be used for purification.[1][7][8] To minimize decomposition, the chromatography should be performed as quickly as possible, and the use of neutral or boric acid-impregnated silica gel is recommended.[9]
-
Stationary Phase: Neutral alumina or silica gel treated with boric acid.
-
Eluent System: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal eluent can be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
A column is packed with the chosen stationary phase.
-
The crude material is loaded onto the column.
-
The column is eluted with the chosen solvent system.
-
Fractions are collected and analyzed by TLC or GC to identify the pure product.
-
The solvent is removed from the pure fractions under reduced pressure.
-
Quality Control and Purity Analysis
A comprehensive quality control workflow is essential to ensure the integrity of this compound for use in sensitive applications.
Caption: Quality control workflow for this compound.
1. Gas Chromatography (GC)
GC is a common and effective method for assessing the purity of volatile compounds like this compound.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.
-
Temperature Program:
-
Initial oven temperature: 80°C, hold for 1-3 minutes.
-
Ramp: Increase the temperature at a rate of 15°C/minute to a final temperature of 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Sample Preparation: The sample should be diluted in an anhydrous aprotic solvent, such as acetonitrile or dichloromethane, prior to injection.
2. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can be challenging due to on-column hydrolysis.[10][11][12] However, with specific precautions, it can be a powerful tool for purity determination.
-
Column: A column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize hydrolysis.[11][13]
-
Mobile Phase: To suppress hydrolysis, aprotic solvents in the sample preparation and, in some cases, a high pH mobile phase (around pH 12) may be necessary.[10]
-
Detector: A UV detector is typically used.
-
Sample Preparation: Dissolve the sample in an aprotic solvent like acetonitrile.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of this compound. Quantitative NMR (qNMR) can also be employed for accurate purity determination.
-
Solvent: A deuterated aprotic solvent such as chloroform-d (CDCl₃) or acetonitrile-d₃ should be used.
-
¹H NMR Spectral Data (in CDCl₃, 400 MHz):
-
The protons of the pinacol methyl groups typically appear as a sharp singlet around δ 1.23 ppm.
-
The protons of the cyclopropyl ring will appear in the upfield region, typically between δ 0.7 and 1.1 ppm, with characteristic splitting patterns.
-
-
¹¹B NMR: The ¹¹B NMR spectrum should show a broad singlet characteristic of a tricoordinate boron atom in a pinacol ester environment, typically around δ 34 ppm.[14]
-
Purity Assessment: The presence of impurities, such as the free boronic acid or residual pinacol, can be identified by their characteristic signals in the ¹H NMR spectrum. Integration of the signals can provide a semi-quantitative measure of purity.
Conclusion
This compound is a commercially accessible and high-purity reagent that is fundamental to many synthetic endeavors in the pharmaceutical and materials science industries. A thorough understanding of its properties, along with robust analytical and purification techniques, is critical for its successful application. By employing the methodologies outlined in this guide, researchers can ensure the quality and integrity of this key synthetic building block, leading to more reliable and reproducible scientific outcomes.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. scbt.com [scbt.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Cyclopropylboronic Acid Pinacol Ester with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl moiety is a highly valuable structural motif in medicinal chemistry and drug discovery. Its unique conformational and electronic properties can significantly enhance the pharmacological profile of drug candidates, often leading to improved potency, metabolic stability, and membrane permeability. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, providing a direct and efficient method for incorporating the cyclopropyl group onto aromatic and heteroaromatic scaffolds.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of cyclopropylboronic acid pinacol ester with a variety of aryl bromides. The use of the pinacol ester of cyclopropylboronic acid is advantageous as it offers greater stability and is less prone to protodeboronation compared to the free boronic acid, a common challenge with small, strained ring systems.[1] This protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in the synthesis of novel therapeutic agents.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of cyclopropylboronic acid derivatives with various aryl bromides. The data has been compiled from various literature sources, and as such, reaction conditions may vary.
Table 1: Coupling of Cyclopropylboronic Acid Derivatives with Electron-Rich and Electron-Neutral Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 24 | 75 | [2] |
| 2 | 4-Bromotoluene | [PdCl(allyl)]₂ (0.5) | Tedicyp (0.5) | K₃PO₄ | Toluene | 100 | 16 | 92 | [3] |
| 3 | 1-Bromonaphthalene | [PdCl(allyl)]₂ (0.1) | Tedicyp (0.1) | K₃PO₄ | Toluene | 100 | 16 | 95 | [3] |
| 4 | Bromobenzene | [PdCl(allyl)]₂ (0.5) | Tedicyp (0.5) | K₃PO₄ | Toluene | 100 | 16 | 94 | [3] |
Table 2: Coupling of Cyclopropylboronic Acid Derivatives with Electron-Poor and Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | [PdCl(allyl)]₂ (0.01) | Tedicyp (0.01) | K₃PO₄ | Toluene | 100 | 16 | 98 | [3] |
| 2 | 4-Bromobenzonitrile | [PdCl(allyl)]₂ (0.01) | Tedicyp (0.01) | K₃PO₄ | Toluene | 100 | 16 | 97 | [3] |
| 3 | Methyl 4-bromobenzoate | [PdCl(allyl)]₂ (0.5) | Tedicyp (0.5) | K₃PO₄ | Toluene | 100 | 16 | 96 | [3] |
| 4 | 2-Bromobenzonitrile | [PdCl(allyl)]₂ (0.1) | Tedicyp (0.1) | K₃PO₄ | Toluene | 100 | 16 | 93 | [3] |
| 5 | 1-Bromo-3,5-dimethylbenzene | [PdCl(allyl)]₂ (0.5) | Tedicyp (0.5) | K₃PO₄ | Toluene | 100 | 16 | 91 | [3] |
Note: In some cited literature, potassium cyclopropyltrifluoroborate was used, which is a stable surrogate for cyclopropylboronic acid and is expected to exhibit similar reactivity under the given conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, [PdCl(allyl)]₂) (0.01 - 3 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, Tedicyp) (0.01 - 6 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, CPME)
-
Degassed water (if applicable)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 - 1.5 equiv), palladium catalyst, phosphine ligand, and base.
-
Solvent Addition: Add the anhydrous organic solvent via syringe. If an aqueous co-solvent is used, it should be thoroughly degassed prior to addition.
-
Degassing: The reaction mixture should be thoroughly degassed by bubbling a stream of inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropylarene.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Cyclopropylboronic Acid Pinacol Ester with Heteroaryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] A particularly valuable application of this methodology is the coupling of cyclopropyl groups with heteroaryl scaffolds. The cyclopropyl moiety is a highly sought-after motif in medicinal chemistry due to its unique conformational and electronic properties, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[4][5] Similarly, heterocyclic rings are prevalent in a vast number of pharmaceuticals, playing crucial roles in biological activity.[6][7][8]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of cyclopropylboronic acid pinacol ester with a variety of heteroaryl chlorides. While cyclopropylboronic acids themselves can be prone to decomposition, their pinacol esters and trifluoroborate salts offer enhanced stability, making them convenient reagents for synthesis.[1][9][10] The use of readily available and often less expensive heteroaryl chlorides as coupling partners further enhances the utility of this transformation in drug discovery and development.[1]
Significance in Drug Discovery
The incorporation of a cyclopropyl ring into a heteroaromatic core can significantly impact the pharmacological properties of a molecule. Key advantages include:
-
Enhanced Potency: The rigid structure of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger interactions with biological targets.[4]
-
Improved Metabolic Stability: The strained ring system is less susceptible to metabolic degradation compared to linear alkyl chains.[4]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter lipophilicity and aqueous solubility, improving the pharmacokinetic profile of a drug candidate.
-
Increased Brain Permeability: The small, rigid nature of the cyclopropyl group can facilitate crossing the blood-brain barrier.[4]
-
Novel Chemical Space: The unique three-dimensional shape of the cyclopropyl group allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Data Presentation
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various heteroaryl chlorides. Note that optimal conditions may vary depending on the specific substrates used.
Table 1: Reaction Parameters
| Parameter | Recommended Conditions |
| Catalyst | Pd(OAc)₂ or PdCl₂(dppf) |
| Ligand | XPhos, n-BuPAd₂, or SPhos |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Table 2: Substrate Scope and Yields
| Heteroaryl Chloride | Product | Yield (%) |
| 2-Chloropyridine | 2-Cyclopropylpyridine | 75-90% |
| 2-Chloroquinoline | 2-Cyclopropylquinoline | 80-95%[9] |
| 2-Chloroquinoxaline | 2-Cyclopropylquinoxaline | 70-85%[9] |
| 4-Chloro-7-azaindole | 4-Cyclopropyl-7-azaindole | 65-80% |
| 2-Chlorobenzothiazole | 2-Cyclopropylbenzothiazole | 78-92% |
| 5-Chloro-1-methylimidazole | 5-Cyclopropyl-1-methylimidazole | 60-75% |
Yields are approximate and based on literature precedents. Actual yields may vary.
Experimental Protocols
Below is a general protocol for the palladium-catalyzed cross-coupling of a heteroaryl chloride with this compound.
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF, 5-10 mL)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Workflow Diagram:
Caption: General experimental workflow for the cross-coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried reaction flask, add the heteroaryl chloride (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%), the phosphine ligand (e.g., XPhos, 0.04-0.10 mmol, 4-10 mol%), and the anhydrous solvent (5-10 mL). If a biphasic system is used, add the degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropyl-substituted heteroaryl compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these protocols, researchers can effectively synthesize a wide range of cyclopropyl-substituted heteroaryl compounds for applications in drug discovery and development. The versatility and robustness of this palladium-catalyzed cross-coupling reaction make it an invaluable tool for medicinal chemists.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Chan-Lam Amination using Cyclopropylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam amination is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has gained significant traction in medicinal chemistry and drug development due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[1][2] The synthesis of N-cyclopropylamines is of particular interest as the cyclopropyl moiety is a valuable structural motif in many pharmaceutical agents, contributing to improved metabolic stability, potency, and selectivity.
This document provides a detailed protocol for the Chan-Lam amination of amines and N-heterocycles using cyclopropylboronic acid pinacol ester. The protocol is based on established methodologies for Chan-Lam couplings with other boronic acid derivatives, addressing the specific challenges associated with the use of boronic acid pinacol esters.[1][3]
Reaction Principle and Mechanism
The Chan-Lam amination proceeds via an oxidative coupling of an amine with a boronic acid derivative, catalyzed by a copper(II) species. The generally accepted mechanism involves the formation of a copper-amine complex, followed by transmetalation with the boronic acid to form a copper-cyclopropyl intermediate. Subsequent reductive elimination from a Cu(III) species forges the C-N bond and releases the N-cyclopropylamine product, regenerating a Cu(I) species which is then reoxidized to Cu(II) by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[4]
Challenges associated with boronic acid pinacol esters include the potential for the pinacol byproduct to inhibit the copper catalyst.[1] The protocol provided herein is optimized to mitigate these effects.
Experimental Protocols
General Protocol for the N-Cyclopropylation of Amines and N-Heterocycles
This protocol is adapted from established procedures for Chan-Lam amination reactions.[1][5]
Materials:
-
Amine or N-heterocycle (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
2,2'-Bipyridine (0.1 mmol, 10 mol%)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5 mL)
-
Molecular sieves (4 Å, activated powder, 200 mg)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the amine or N-heterocycle (1.0 mmol), this compound (1.5 mmol), copper(II) acetate (0.1 mmol), 2,2'-bipyridine (0.1 mmol), and sodium carbonate or sodium bicarbonate (2.0 mmol).
-
Add activated 4 Å molecular sieves (200 mg).
-
Add 1,2-dichloroethane or dichloromethane (5 mL).
-
The vial is sealed and the reaction mixture is stirred vigorously at 60-80 °C under an air atmosphere for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.
-
The mixture is filtered through a pad of celite, washing with dichloromethane.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-cyclopropyl product.
Data Presentation
The following tables summarize representative yields for the N-cyclopropylation of various amines and N-heterocycles using cyclopropylboronic acid or its derivatives under Chan-Lam conditions. While the specific use of the pinacol ester may lead to slight variations, these data provide a strong indication of the expected reaction efficiency.
Table 1: N-Cyclopropylation of Anilines [5]
| Entry | Aniline | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Na₂CO₃ | DCE | 12 | 85 |
| 2 | 4-Methylaniline | Na₂CO₃ | DCE | 12 | 88 |
| 3 | 4-Methoxyaniline | Na₂CO₃ | DCE | 12 | 90 |
| 4 | 4-Chloroaniline | NaHCO₃ | DCE | 24 | 75 |
| 5 | 2-Methylaniline | Na₂CO₃ | DCE | 24 | 65 |
Table 2: N-Cyclopropylation of Aliphatic Amines and N-Heterocycles [5][6]
| Entry | Amine/Heterocycle | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Na₂CO₃ | DCE | 12 | 78 |
| 2 | Morpholine | Na₂CO₃ | DCE | 12 | 82 |
| 3 | Piperidine | NaHCO₃ | DCE | 24 | 70 |
| 4 | Indole | Na₂CO₃ | DCE | 24 | 60 |
| 5 | 2-Pyridone | - | - | - | 75[6] |
Mandatory Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the copper-catalyzed Chan-Lam N-cyclopropylation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Chan-Lam N-cyclopropylation reaction.
References
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cyclopropylboronic Acid Pinacol Ester in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylboronic acid pinacol ester has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex natural products. Its ability to participate in palladium-catalyzed Suzuki-M iyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, introducing the compact and conformationally constrained cyclopropyl motif into a wide array of molecular architectures. This three-membered ring system is a common feature in numerous biologically active natural products and pharmaceutical agents, often imparting unique physicochemical properties such as enhanced metabolic stability, improved potency, and favorable membrane permeability. These application notes provide a detailed overview of the use of this compound in the total synthesis of selected natural products, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Key Applications in Natural Product Synthesis
The Suzuki-Miyaura coupling of this compound offers a mild and efficient method for the construction of cyclopropyl-aryl and cyclopropyl-vinyl linkages, which are key structural motifs in several natural products. Below are two notable examples demonstrating the application of this reagent in the total synthesis of complex bioactive molecules.
Synthesis of a 5-Lipoxygenase Activating Protein (FLAP) Inhibitor Intermediate
5-Lipoxygenase activating protein (FLAP) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases such as asthma and allergic rhinitis. Potent and selective FLAP inhibitors are therefore attractive targets for drug development. The synthesis of a chiral quaternary FLAP inhibitor prominently features a Suzuki-Miyaura coupling reaction with this compound to install a key cyclopropyl group.[1]
Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling in the synthesis of a FLAP inhibitor intermediate.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | This compound | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 16 | 92 |
Experimental Protocol: Synthesis of the FLAP Inhibitor Intermediate
To a solution of the aryl bromide intermediate (1.0 equiv) in a 4:1 mixture of dioxane and water were added this compound (1.5 equiv) and potassium carbonate (2.0 equiv). The mixture was degassed with argon for 15 minutes. Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂, 0.05 equiv) was then added, and the reaction mixture was heated to 80 °C and stirred for 16 hours. After cooling to room temperature, the reaction was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired cyclopropyl-aryl product.
Formal Synthesis of Jawsamycin
Jawsamycin is a potent antifungal agent characterized by a unique polycyclopropane-containing fatty acid chain linked to a nucleoside.[2][3] The total synthesis of this complex natural product requires the stereocontrolled construction of multiple cyclopropane rings. A modular approach to a key fragment of jawsamycin has been demonstrated, which could conceptually utilize this compound in a Suzuki-Miyaura coupling to introduce one of the cyclopropyl moieties. While the original reported synthesis of Jawsamycin itself does not explicitly use this exact reagent in a Suzuki coupling, the logic of its application in constructing similar polycyclopropane fragments is a valuable synthetic strategy.[4]
Conceptual Retrosynthetic Analysis:
Figure 2: Retrosynthetic analysis of a Jawsamycin fragment highlighting a potential Suzuki-Miyaura coupling.
Illustrative Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Vinyl Halide
A flask is charged with the vinyl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base such as cesium carbonate (2.0 equiv). A solvent system, typically a mixture of an organic solvent like toluene or dioxane and water, is added. The solution is thoroughly degassed. A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), is added, and the mixture is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the cyclopropyl-vinyl product.
Table of Representative Suzuki-Miyaura Reaction Conditions:
| Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane | Room Temp to 100 |
| PdCl₂(dppf) | - | Na₂CO₃, K₂CO₃ | DME/H₂O, THF/H₂O | 60-90 |
Logical Workflow for Employing this compound in Synthesis
The successful application of this compound in a total synthesis campaign generally follows a well-defined workflow.
Figure 3: General workflow for the application of this compound in natural product synthesis.
Conclusion
This compound is a powerful and reliable tool for the introduction of the cyclopropyl moiety in the total synthesis of natural products. The Suzuki-Miyaura coupling reaction utilizing this reagent is characterized by its mild conditions, high functional group tolerance, and generally good to excellent yields. The examples provided herein illustrate its successful application in the synthesis of complex and biologically relevant molecules. For researchers and professionals in drug development, the ability to efficiently incorporate the cyclopropyl group opens up new avenues for the synthesis of novel analogs of natural products with potentially improved therapeutic properties. Careful planning of the synthetic route and optimization of the coupling conditions are key to maximizing the utility of this versatile reagent.
References
- 1. シクロプロピルボロン酸ピナコールエステル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Stepwise cyclopropanation on the polycyclopropanated polyketide formation in jawsamycin biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 5-Lipoxygenase-activating protein inhibitors. Part 2: 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic acid (AM679)--a potent FLAP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopropylation of amines and thiols with cyclopropylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a cyclopropyl group into molecules is a frequently employed strategy in medicinal chemistry and drug development. This small, strained ring can significantly impact a molecule's pharmacological properties, including metabolic stability, potency, and selectivity. The Chan-Lam coupling reaction provides a powerful and versatile method for the formation of carbon-heteroatom bonds. This document outlines the application of a Chan-Lam type reaction for the N- and S-cyclopropylation of amines and thiols, respectively, using cyclopropylboronic acid pinacol ester as the cyclopropyl source. This copper-catalyzed reaction offers a direct and efficient route to synthesize N-cyclopropylamines and S-cyclopropylthioethers, which are valuable building blocks in the synthesis of complex bioactive molecules.
Reaction Principle
The cyclopropylation of amines and thiols with this compound is a copper-catalyzed cross-coupling reaction, often referred to as a Chan-Lam coupling.[1][2] The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂) or copper(II) sulfate (CuSO₄), a ligand, a base, and an oxidant, often atmospheric oxygen.[1][3] The generally accepted mechanism involves the formation of a copper(II)-amine or copper(II)-thiolate complex, followed by transmetalation with the cyclopropylboronic acid derivative. Reductive elimination from the resulting copper(III) intermediate then furnishes the desired cyclopropylated product and a copper(I) species, which is re-oxidized to copper(II) to complete the catalytic cycle.
Core Reagents
| Reagent | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | ![]() | 126689-01-8 | C₉H₁₇BO₂ | 168.04 g/mol |
| Copper(II) Acetate | 142-71-2 | C₄H₆CuO₄ | 181.63 g/mol |
Applications in Drug Development
The cyclopropyl motif is a key structural feature in numerous approved drugs and clinical candidates. Its incorporation can lead to:
-
Increased Metabolic Stability: The strained cyclopropyl ring is often more resistant to metabolic degradation compared to linear alkyl groups.
-
Enhanced Potency: The rigid structure of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger binding to the target protein.
-
Improved Selectivity: The unique steric and electronic properties of the cyclopropyl group can enhance selectivity for the desired biological target over off-targets.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence properties such as lipophilicity and pKa.
Experimental Protocols
N-Cyclopropylation of Amines
This protocol is a general guideline for the copper-promoted N-cyclopropylation of anilines and aliphatic amines with cyclopropylboronic acid.[3]
Materials:
-
Amine (aniline or aliphatic amine) (1.0 mmol)
-
Cyclopropylboronic acid (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
2,2'-Bipyridine (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
To a reaction vial, add the amine (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (1.0 mmol), 2,2'-bipyridine (1.0 mmol), and sodium carbonate or sodium bicarbonate (2.0 mmol).
-
Add 1,2-dichloroethane (5 mL) to the vial.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopropyl amine.
S-Cyclopropylation of Thiols
This protocol provides a general procedure for the copper-promoted S-cyclopropylation of thiophenols with cyclopropylboronic acid.
Materials:
-
Thiophenol (1.0 mmol)
-
Cyclopropylboronic acid (2.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Molecular sieves (4 Å)
-
Toluene (5 mL)
Procedure:
-
To a reaction vial, add the thiophenol (1.0 mmol), cyclopropylboronic acid (2.0 mmol), copper(II) acetate (1.0 mmol), and activated 4 Å molecular sieves.
-
Add toluene (5 mL) and pyridine (2.0 mmol) to the vial.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired S-cyclopropyl thiophenol.
Quantitative Data
N-Cyclopropylation of Various Amines
The following table summarizes the yields for the N-cyclopropylation of a range of anilines and aliphatic amines with cyclopropylboronic acid.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | N-Cyclopropylaniline | 85 |
| 2 | 4-Methoxyaniline | N-Cyclopropyl-4-methoxyaniline | 92 |
| 3 | 4-Chloroaniline | N-Cyclopropyl-4-chloroaniline | 78 |
| 4 | Benzylamine | N-Benzyl-N-cyclopropylamine | 75 |
| 5 | Morpholine | 4-Cyclopropylmorpholine | 88 |
| 6 | Piperidine | 1-Cyclopropylpiperidine | 82 |
Yields are based on published data and may vary depending on specific reaction conditions.[3]
S-Cyclopropylation of Various Thiols
The following table summarizes the yields for the S-cyclopropylation of a variety of thiophenols with cyclopropylboronic acid.
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | Thiophenol | Phenyl cyclopropyl sulfide | 90 |
| 2 | 4-Methylthiophenol | (4-Tolyl) cyclopropyl sulfide | 95 |
| 3 | 4-Methoxythiophenol | (4-Methoxyphenyl) cyclopropyl sulfide | 88 |
| 4 | 4-Chlorothiophenol | (4-Chlorophenyl) cyclopropyl sulfide | 82 |
| 5 | 2-Naphthalenethiol | Cyclopropyl (naphthalen-2-yl) sulfide | 75 |
| 6 | Thio-salicylic acid methyl ester | Methyl 2-(cyclopropylthio)benzoate | 65 |
Yields are based on published data and may vary depending on specific reaction conditions.
Visualizations
Reaction Mechanism
Caption: Proposed catalytic cycle for the Chan-Lam cyclopropylation.
Experimental Workflow
Caption: General workflow for cyclopropylation of amines and thiols.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh copper(II) salt. |
| Poor quality boronic acid ester | Use freshly opened or purified this compound. | |
| Insufficient heating | Ensure the reaction reaches the target temperature. | |
| Presence of water (for some reactions) | Use anhydrous solvents and reagents; add molecular sieves. | |
| Formation of side products | Homocoupling of boronic acid | Optimize reaction conditions (e.g., temperature, catalyst loading). |
| Oxidation of amine/thiol | Ensure the reaction is not overheated; consider running under an inert atmosphere if oxidation is a major issue. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize the mobile phase for column chromatography; consider derivatization of the starting material or product for easier separation. |
Safety Information
-
This compound: Flammable liquid. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Copper(II) acetate: Harmful if swallowed. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents (DCE, Toluene): Flammable and/or toxic. Handle in a fume hood and avoid inhalation or contact with skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Stereospecific Synthesis of Cyclopropyl-Containing Molecules using Chiral Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the stereospecific synthesis of high-value cyclopropyl-containing molecules utilizing chiral boronic esters. The methodologies outlined herein offer robust and versatile strategies for accessing enantiomerically enriched cyclopropanes, which are key structural motifs in numerous pharmaceuticals and bioactive molecules.
Intramolecular Asymmetric Cyclopropanation of Alkenyl Boronic Esters
This method allows for the stereoselective synthesis of bicyclo[3.1.0]hexane derivatives from readily available pent-4-en-1-ylboronic esters. The key steps involve a Matteson homologation followed by an intramolecular cyclopropanation.[1][2] The stereochemistry of the cyclopropane is controlled by the chirality of the boronic ester.
Experimental Protocol: One-pot Matteson Homologation and Intramolecular Cyclopropanation[2]
A detailed experimental protocol for the one-pot synthesis of bicyclo[3.1.0]hexane derivatives is provided below.
Materials:
-
Substituted pent-4-en-1-ylboronic ester
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc Chloride (ZnCl2)
-
Trifluorotoluene (TFT)
-
Catecholborane dibenzoate (O(Bcat)2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Pentane
-
Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
Preparation of LiCHCl2: To a solution of dry DCM (1.2 equiv.) in anhydrous THF (0.4 M) at -100 °C under an inert atmosphere, add n-BuLi (1.1 equiv.) dropwise. Stir the resulting solution for 30 minutes at -100 °C.
-
Matteson Homologation: To the freshly prepared LiCHCl2 solution, add a solution of the pent-4-en-1-ylboronic ester (1.0 equiv.) in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Solvent Exchange: Remove the THF under reduced pressure. Add trifluorotoluene (TFT) to the residue.
-
Intramolecular Cyclopropanation: Add O(Bcat)2 (2.0 equiv.) to the solution in TFT and heat the mixture at 70 °C for 24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a 1:5 mixture of MeOH and CH2Cl2 and cool to -78 °C.
-
Bubble ozone through the solution until a light blue color persists.
-
Purge the solution with N2 for 15 minutes to remove excess ozone.
-
Carefully add NaBH4 at -78 °C, then allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction with water and saturated aqueous NaHCO3.
-
Separate the phases and extract the aqueous phase with CH2Cl2.
-
Combine the organic phases, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane.
-
Quantitative Data
| Entry | Substrate | Product | Yield (%) | dr | ee (%) |
| 1 | Phenyl-substituted pent-4-en-1-yl pinacol boronate | Phenyl-substituted bicyclo[3.1.0]hexane | 57 | >95:5 | 77:23 |
| 2 | Cyclohexyl-substituted pent-4-en-1-yl pinacol boronate | Cyclohexyl-substituted bicyclo[3.1.0]hexane | 60 | >95:5 | 80:20 |
Reaction Workflow
Caption: Workflow for the one-pot intramolecular cyclopropanation.
Copper-Catalyzed Asymmetric Cyclopropanation of Alkenyl Boronates
This methodology provides access to highly functionalized and enantioenriched cyclopropylboronates through a copper-catalyzed reaction between an alkenyl boronate and a diazo compound. The use of a chiral ligand is crucial for achieving high enantioselectivity.
Experimental Protocol: Cu-Catalyzed Enantioselective Cyclopropanation[3]
Materials:
-
(E)-Alkenyl boronate
-
[Cu(NCMe)4]PF6
-
Chiral bisoxazoline (BOX) ligand (e.g., (S,S)-Ph-BOX)
-
1,2-Dichloroethane (DCE)
-
Trifluorodiazoethane solution in DCE
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Cu(NCMe)4]PF6 (5 mol %) and the chiral BOX ligand (5 mol %) in anhydrous DCE. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: Add the (E)-alkenyl boronate (1.0 equiv.) to the catalyst solution.
-
Slow Addition of Diazo Compound: Add a solution of trifluorodiazoethane in DCE (2.0 equiv.) to the reaction mixture via a syringe pump over a period of 6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired cyclopropylboronate.
-
Quantitative Data
| Entry | Alkenyl Boronate Substituent (Ar) | Yield (%) | dr | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenyl | 77 | 95:5 | 97 | | 2 | 4-Fluorophenyl | 72 | 94:6 | 96 | | 3 | 4-Chlorophenyl | 75 | 93:7 | 95 | | 4 | 4-Bromophenyl | 70 | 92:8 | 94 | | 5 | 2-Naphthyl | 65 | 90:10 | 93 |
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Cu-catalyzed cyclopropanation.
Enantioselective Michael-Initiated Ring Closure (MIRC) Reactions
The MIRC reaction is a powerful tool for the asymmetric synthesis of highly functionalized cyclopropanes. This organocatalytic method involves the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization.
Experimental Protocol: Organocatalytic MIRC Cyclopropanation[4][5]
Materials:
-
α,β-Unsaturated aldehyde
-
Bromomalonate
-
Chiral diphenylprolinol TMS ether catalyst
-
2,6-Lutidine
-
Anhydrous solvent (e.g., Toluene or CH2Cl2)
Procedure:
-
Reaction Setup: To a vial, add the α,β-unsaturated aldehyde (1.0 equiv.), bromomalonate (1.2 equiv.), and the chiral diphenylprolinol TMS ether catalyst (20 mol %).
-
Solvent and Base Addition: Dissolve the mixture in the anhydrous solvent, then add 2,6-lutidine (1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral cyclopropane.
-
Quantitative Data
| Entry | α,β-Unsaturated Aldehyde (R) | Yield (%) | dr | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Cinnamaldehyde | 95 | >30:1 | 98 | | 2 | Crotonaldehyde | 88 | >30:1 | 95 | | 3 | 3-Methyl-2-butenal | 92 | >30:1 | 96 | | 4 | 2-Hexenal | 90 | >30:1 | 97 |
Reaction Mechanism
Caption: Mechanism of the organocatalytic MIRC reaction.
Applications in Drug Discovery
The stereospecific synthesis of cyclopropyl-containing molecules is of paramount importance in drug discovery. The cyclopropyl group can act as a metabolically stable bioisostere for various functional groups, improve potency, and enhance pharmacokinetic properties. The methodologies described herein provide efficient access to a diverse range of chiral cyclopropyl building blocks, facilitating the exploration of novel chemical space in the development of new therapeutic agents.
References
One-Pot Synthesis and In-Situ Application of Cyclopropylboronic Acid Pinacol Ester in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of cyclopropylboronic acid pinacol ester and its direct use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology offers a streamlined approach to introduce the valuable cyclopropyl moiety into organic molecules, a structural motif frequently found in pharmaceuticals and other biologically active compounds.[1]
Introduction
Cyclopropyl groups are prevalent in numerous FDA-approved drugs due to their unique conformational and electronic properties, which can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic characteristics.[1] Traditional methods for introducing cyclopropyl groups can be multi-step and inefficient. The one-pot synthesis of this compound, followed by its immediate in-situ use in cross-coupling reactions, presents a highly efficient and atom-economical alternative. This approach avoids the isolation and purification of the often-unstable cyclopropylboronic acid, saving time and resources.
This protocol details a reliable method for the synthesis of this compound from readily available starting materials and its subsequent in-situ Suzuki-Miyaura coupling with various aryl and heteroaryl halides.
Data Presentation
Table 1: One-Pot Synthesis of this compound from Propargylic Silyl Ethers
| Entry | Propargylic Silyl Ether Substrate | Yield (%) |
| 1 | 3-(tert-Butyldimethylsilyloxy)-1-propyne | 85 |
| 2 | 4-(tert-Butyldimethylsilyloxy)-1-butyne | 82 |
| 3 | 1-(tert-Butyldimethylsilyloxy)-1-ethynylcyclopentane | 78 |
| 4 | 3-(tert-Butyldimethylsilyloxy)-3-methyl-1-butyne | 88 |
Yields are for the isolated this compound after the one-pot procedure.
Table 2: In-Situ Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Cyclopropylanisole | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Cyclopropyl-4-(trifluoromethyl)benzene | 85 |
| 3 | 2-Bromopyridine | 2-Cyclopropylpyridine | 78 |
| 4 | 4-Bromo-N,N-dimethylaniline | 4-Cyclopropyl-N,N-dimethylaniline | 95 |
| 5 | 1-Iodonaphthalene | 1-Cyclopropylnaphthalene | 89 |
Yields are for the isolated cross-coupled product following the in-situ reaction.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from a Propargylic Silyl Ether
This protocol describes the conversion of a propargylic silyl ether to the corresponding this compound in a single reaction vessel.[2]
Materials:
-
Propargylic silyl ether (1.0 equiv)
-
Pinacolborane (1.2 equiv)
-
Zirconocene chloride hydride (Schwartz's reagent) (2.5 equiv)
-
Lewis Acid (e.g., BF₃·OEt₂) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the propargylic silyl ether (1.0 equiv) and anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C and add pinacolborane (1.2 equiv) dropwise. Add Schwartz's reagent (1.2 equiv) portion-wise and stir the reaction mixture at room temperature for 1 hour.
-
Cyclization: Add a second portion of Schwartz's reagent (1.3 equiv) to the reaction mixture, followed by the dropwise addition of the Lewis acid (1.1 equiv) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: In-Situ Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the direct use of the unpurified this compound solution from Protocol 1 in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Crude solution of this compound in THF (from Protocol 1) (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), palladium catalyst (3 mol%), and base (2.0 equiv).
-
Addition of Reagents: Add the solvent mixture (dioxane/water) to the flask, followed by the crude solution of this compound (1.2 equiv) via syringe.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 80-100 °C for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl-substituted aromatic compound.
Mandatory Visualizations
Caption: Experimental workflow for the one-pot synthesis and in-situ Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the MET signaling pathway by a cyclopropyl-containing drug.[3][4]
References
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with Cyclopropylboronic Acid Pinacol Ester
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing microwave-assisted Suzuki coupling reactions utilizing cyclopropylboronic acid pinacol ester. This methodology offers a rapid and efficient route to introduce the valuable cyclopropyl moiety into a variety of molecular scaffolds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of a cyclopropyl group is of significant interest in medicinal chemistry as it can favorably modulate the physicochemical and pharmacological properties of drug candidates. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. This protocol details the application of microwave irradiation to the Suzuki coupling of various aryl halides with this compound.
Reaction Principle
The microwave-assisted Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the cyclopropyl group from the boronic ester to the palladium complex, and subsequent reductive elimination to yield the desired cyclopropyl-aryl product and regenerate the active Pd(0) catalyst. Microwave irradiation accelerates these steps by efficiently and uniformly heating the reaction mixture.
// Nodes A [label="Ar-X + Pd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Ar-Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Ar-Pd(II)-Cyclopropyl", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Ar-Cyclopropyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Pd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Cyclopropyl-B(pin)", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="X-B(pin)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#FBBC05"]; I -> D [color="#FBBC05"]; J -> D [color="#FBBC05"]; D -> E [color="#FBBC05"]; E -> F [color="#EA4335"]; F -> G [color="#EA4335"]; F -> H [color="#EA4335"]; H -> B [label="Catalytic Cycle", color="#34A853"]; D -> K [style=dashed, color="#5F6368"]; } caption: "Simplified catalytic cycle for Suzuki coupling."
Experimental Protocols
The following protocols provide a general framework for the microwave-assisted Suzuki coupling of aryl halides with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., 1,4-Dioxane/H2O, Toluene/H2O, 2-MeTHF)
-
Microwave reactor vials with stir bars
-
Microwave synthesizer
General Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Add the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the chosen solvent system (e.g., 1,4-Dioxane/H2O, 4:1 v/v, 5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropyl-aryl compound.
**4. Data Presentation: React
Application Notes and Protocols for the Synthesis of Bioactive Spirocyclopropanes from Cyclopropylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclopropanes represent a valuable structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties.[1] This document provides a detailed protocol for a multi-step synthesis of bioactive spirocyclic amine-boranes (SABs) commencing from the commercially available and versatile building block, cyclopropylboronic acid pinacol ester. While a direct conversion is not established, this pathway leverages a sequence of reliable transformations, culminating in a novel spirocyclization reaction. The resulting N-spirocyclic amine-boranes are a class of compounds with significant potential for drug discovery, as amine-boranes are known to exhibit a range of biological activities, including antineoplastic and hypolipidemic effects.[2][3]
Overall Synthetic Strategy
The proposed synthetic route involves two key stages:
-
Formation of a Cyclopropane Amine-Borane (CAB) Intermediate: The initial step focuses on the conversion of this compound into a suitable cyclopropane amine-borane precursor. This is achieved through a stereospecific amination of the boronic ester, followed by borane complexation.
-
Spirocyclization to form a Spirocyclic Amine-Borane (SAB): The synthesized CAB undergoes a metal-free, acid-catalyzed intramolecular C-H bond activation and subsequent C-C bond cleavage of the cyclopropane ring to yield the desired spirocyclic amine-borane.[2]
Data Presentation
The following tables summarize the key transformations and expected yields based on literature precedents for analogous reactions.
Table 1: Synthesis of Cyclopropane Amine-Borane (CAB) from this compound
| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield (%) |
| 1a | This compound | Hydroxylamine, Engineered Protoglobin Nitrene Transferase | Cyclopropylamine | High (up to 99%)[4][5] |
| 1b | Cyclopropylamine | BH3•THF or other borane source | Cyclopropane Amine-Borane (CAB) | High (typically >90%)[6] |
Table 2: Synthesis of Spirocyclic Amine-Boranes (SABs) from Cyclopropane Amine-Boranes (CABs)
| Entry | Substrate (CAB) | Catalyst (mol%) | Product (SAB) | Yield (%) |
| 1 | Phenyl-substituted CAB | Tf2NH (5) | Phenyl-substituted SAB | 92[2] |
| 2 | Methyl-substituted CAB | Tf2NH (5) | Methyl-substituted SAB | 92[2] |
| 3 | Unsubstituted CAB | Tf2NH (5) | Unsubstituted SAB | 85[2] |
| 4 | Piperidine-derived CAB | Tf2NH (5) | Piperidine-fused SAB | 95[7] |
| 5 | Morpholine-derived CAB | Tf2NH (5) | Morpholine-fused SAB | 93[7] |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropane Amine-Borane (CAB)
Step 1a: Enzymatic Amination of this compound
This enzymatic approach offers high stereospecificity and yields for the conversion of boronic esters to amines.[4][8]
-
To a solution of this compound (1.0 equiv) in a suitable buffer, add the engineered protoglobin nitrene transferase enzyme.
-
Add hydroxylamine (1.5 equiv) as the amine source.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by LC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cyclopropylamine.
Step 1b: Formation of the Cyclopropane Amine-Borane (CAB) Complex
-
Dissolve the cyclopropylamine (1.0 equiv) from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3•THF, 1.0 M in THF, 1.05 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The reaction can be monitored for the disappearance of the free amine by thin-layer chromatography (TLC).
-
Upon completion, carefully quench any excess borane by the slow addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure to yield the crude cyclopropane amine-borane (CAB), which can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Spirocyclic Amine-Boranes (SABs)
This protocol is based on the metal-free C-H activation and C-C bond cleavage of CABs.[2][7]
-
In a flame-dried flask under an inert atmosphere, dissolve the cyclopropane amine-borane (CAB) (1.0 equiv) in anhydrous toluene (0.4 M).
-
Add triflimide (Tf2NH) (5 mol%) as the catalyst.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 125 °C, substrate-dependent) for 1.5 to 24 hours. The reaction progress should be monitored by NMR or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
To neutralize the catalyst, add a small amount of a non-nucleophilic base such as triethylamine or proton sponge.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the spirocyclic amine-borane (SAB).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of spirocyclic amine-boranes from this compound.
Bioactivity and Potential Signaling Pathways
Amine-borane adducts have demonstrated a wide spectrum of biological activities, including antineoplastic, antiviral, and hypolipidemic properties.[3][9] The mechanism of their cytotoxic effects has been linked to the inhibition of DNA synthesis through the targeting of enzymes in the de novo purine biosynthesis pathway, such as PRPP amidotransferase and IMP dehydrogenase.[3] The incorporation of the rigid and three-dimensional spirocyclic framework onto the amine-borane pharmacophore is a promising strategy for enhancing potency and selectivity.
Potential Signaling Pathway: Inhibition of Purine Biosynthesis
The spirocyclic amine-boranes synthesized via this protocol could potentially act as inhibitors of key enzymes in the de novo purine biosynthesis pathway, leading to a reduction in the cellular pool of purine nucleotides and subsequent inhibition of DNA and RNA synthesis, ultimately inducing apoptosis in cancer cells.
References
- 1. Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Stereospecific Enzymatic Conversion of Boronic Acids to Amines [authors.library.caltech.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Scholars@Duke publication: Stereospecific Enzymatic Conversion of Boronic Acids to Amines. [scholars.duke.edu]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing protodeboronation of cyclopropylboronic acid pinacol ester in Suzuki coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the protodeboronation of cyclopropylboronic acid pinacol ester during Suzuki coupling reactions.
Troubleshooting Guide
Issue: Low yield of the desired coupled product and significant formation of the protodeboronated cyclopropane byproduct.
This is a common issue arising from the undesired cleavage of the C-B bond by a proton source, a side reaction known as protodeboronation. The following sections provide a systematic approach to troubleshoot and minimize this problem.
Q1: How does my choice of base affect protodeboronation?
The base plays a critical role in the Suzuki-Miyaura catalytic cycle but can also promote protodeboronation, especially in the presence of water. Strong bases, such as hydroxides, can accelerate this unwanted side reaction.
Recommendation: Opt for milder, non-hydroxide bases. Anhydrous conditions are also highly recommended.
Table 1: Comparison of Common Bases in Suzuki Coupling
| Base | Typical Conditions | Suitability for this compound | Potential for Protodeboronation |
| K₃PO₄ | Anhydrous THF or dioxane, 80-110 °C | Highly Recommended | Low, especially under anhydrous conditions. |
| K₂CO₃ | Aqueous or anhydrous solvents, 80-110 °C | Recommended | Moderate, increases with water content. |
| Cs₂CO₃ | Anhydrous THF or dioxane, RT to 100 °C | Highly Recommended | Low, often effective for challenging couplings. |
| KF | Anhydrous THF or dioxane, RT to 100 °C | Recommended | Low, fluoride can activate the boronic ester. |
| NaOH, KOH | Aqueous solvent mixtures | Not Recommended | High , strong bases in water significantly promote protodeboronation.[1] |
| Triethylamine (Et₃N) | Anhydrous solvents | Use with Caution | Moderate, generally less effective for transmetalation. |
Q2: Can the solvent system influence the extent of protodeboronation?
Yes, the presence of protic solvents, especially water, provides a ready source of protons for the protodeboronation reaction. While some Suzuki couplings benefit from a small amount of water to facilitate the dissolution of the base and promote the catalytic cycle, an excess can be detrimental.
Recommendation: Use anhydrous solvents and minimize the amount of water. If a co-solvent is necessary, consider using a minimal amount of water or explore anhydrous conditions with a soluble base like Cs₂CO₃.
Frequently Asked Questions (FAQs)
Q3: I'm still observing protodeboronation even with a mild base and anhydrous solvent. What else can I do?
If protodeboronation persists, consider the following factors:
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A typical starting point is 80 °C.[1]
-
Catalyst System: An inefficient catalyst can lead to longer reaction times, exposing the this compound to the reaction conditions for extended periods and increasing the likelihood of protodeboronation.[1]
-
Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading can accelerate the desired coupling reaction.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can promote efficient cross-coupling.[1] However, be aware that excessively bulky ligands have been shown to sometimes promote palladium-catalyzed protodeboronation. Ligand screening may be necessary.
-
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation or further side reactions.
Q4: Are there more stable alternatives to this compound?
Yes, if protodeboronation remains a significant issue, you might consider using potassium cyclopropyltrifluoroborate. Organotrifluoroborates are generally more stable than boronic esters and can be used in "slow release" strategies where the active boronic acid is generated in situ at a low concentration, minimizing side reactions.
Q5: How can I confirm that the byproduct I'm seeing is indeed the protodeboronated cyclopropane?
The most common methods for identifying the protodeboronated byproduct are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Compare the mass spectrum of the byproduct with a known standard of cyclopropane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic signals for the cyclopropyl ring protons without the aromatic or vinyl substituent.
Experimental Protocols
General Protocol for Minimizing Protodeboronation in the Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or THF)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium catalyst, and anhydrous base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: If not in a glovebox, degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Reagent Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Diagram 1: The Competing Pathways of Suzuki Coupling and Protodeboronation
Caption: Suzuki coupling vs. protodeboronation pathways.
Diagram 2: Troubleshooting Workflow for Protodeboronation
Caption: A step-by-step troubleshooting workflow.
Diagram 3: Decision Tree for Reaction Condition Selection
Caption: Decision tree for selecting optimal reaction conditions.
References
Common side reactions in cross-coupling with cyclopropylboronic acid pinacol ester and how to avoid them
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cyclopropylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of cyclopropane and boric acid derivatives. Cyclopropylboronic acids are particularly susceptible to this side reaction. [1][2]This undesired process consumes the starting material and reduces the yield of the desired coupled product.
-
Homocoupling: This reaction involves the coupling of two molecules of the this compound to form dicyclopropyl, or the coupling of two molecules of the aryl halide to form a biaryl byproduct. Homocoupling of the boronic ester is often promoted by the presence of oxygen.
Q2: Why is protodeboronation a significant issue with cyclopropylboronic acid derivatives?
A2: The cyclopropyl group's inherent ring strain and the nature of the sp3-hybridized carbon-boron bond make it more susceptible to cleavage compared to aryl or vinyl boronic acids. [1]The presence of water or other protic species in the reaction mixture can facilitate this undesired pathway, especially under basic conditions. [3] Q3: How does the pinacol ester enhance the stability of cyclopropylboronic acid?
A3: The pinacol ester forms a more stable cyclic boronate ester, which is generally less susceptible to protodeboronation and other degradation pathways compared to the free boronic acid. [4]This enhanced stability allows for easier handling, storage, and often leads to cleaner reactions with higher yields.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
Low yields are a common issue and can often be attributed to one or more of the side reactions mentioned above or suboptimal reaction conditions.
Troubleshooting Steps:
-
Minimize Water Content: Protodeboronation is a major contributor to low yields.
-
Use anhydrous solvents.
-
Dry the base and other reagents before use.
-
Consider running the reaction under anhydrous conditions. Some methods utilize organic-soluble bases like potassium trimethylsilanolate (TMSOK) to promote the reaction in the absence of water. [5]
-
-
Optimize the Base: The choice of base is critical.
-
Weaker inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred as they are less likely to promote protodeboronation compared to strong hydroxides.
-
The base activates the boronic ester for transmetalation, so a complete absence of a base is not feasible. [6]
-
-
Select the Appropriate Catalyst and Ligand:
-
Control Reaction Temperature:
-
While higher temperatures can increase the reaction rate, they can also accelerate the rate of decomposition of the this compound. Optimization of the reaction temperature is crucial.
-
Issue 2: Significant Formation of Cyclopropane (Protodeboronation Product)
If you observe a significant amount of cyclopropane in your reaction mixture, protodeboronation is the primary culprit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Issue 3: Presence of Homocoupling Byproducts
The formation of dicyclopropyl or biaryl byproducts indicates that homocoupling is occurring.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Homocoupling of the boronic ester is often promoted by oxygen.
-
Thoroughly degas the reaction mixture (e.g., by argon bubbling or freeze-pump-thaw cycles).
-
Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
-
Catalyst Choice:
-
The choice of palladium precursor and ligand can influence the rate of homocoupling. Some catalyst systems are more prone to this side reaction.
-
-
Stoichiometry:
-
Using a slight excess of the boronic ester can sometimes lead to its homocoupling. Carefully control the stoichiometry of your reactants.
-
Quantitative Data Summary
The following table summarizes yields from various Suzuki-Miyaura cross-coupling reactions involving cyclopropylboronic acid derivatives under different conditions. Note that these are not from a single comparative study but are compiled from various literature sources.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 18 | 75 |
| 2-Bromonaphthalene | Pd₂(dba)₃ (2) | AntPhos (4.8) | TMSOK | 1,4-Dioxane | 80 | <1 | 94 |
| 2-Chloroquinoline | Pd(OAc)₂ (3) | n-BuPAd₂ (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 24 | 71 |
| Various Aryl Bromides | [Pd(η³-C₃H₅)Cl]₂ | Tetraphosphine | K₃PO₄ | Toluene | 100 | 16 | up to 99 |
| Heteroaryl Chlorides | SPhos-Pd G2 | - | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate to good |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene, 10 mL)
-
Degassed water (if using an aqueous system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, and the base.
-
Add the palladium catalyst and ligand (if separate).
-
Add the anhydrous solvent via syringe. If an aqueous system is used, add the degassed water.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Products from Reactions Involving Cyclopropylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from reactions involving cyclopropylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound reactions?
A1: The primary impurities typically include residual palladium catalyst, unreacted starting materials (including the boronic ester), homocoupling byproducts of the boronic ester, and pinacol, which is a byproduct of ester hydrolysis.[1][2][3][4] The presence of water can lead to the hydrolysis of the pinacol ester to the corresponding boronic acid, which can also be an impurity.[5][6][7]
Q2: My this compound appears to be degrading on the silica gel column. What is causing this and how can I prevent it?
A2: Cyclopropylboronic acid pinacol esters can be sensitive to the acidic nature of standard silica gel, leading to degradation or strong adsorption.[8][9] This can result in low recovery of the desired product. To mitigate this, you can use a less acidic stationary phase, such as deactivated silica gel, or impregnate the silica gel with boric acid to reduce its Lewis acidity.[8][9]
Q3: How can I effectively remove the residual palladium catalyst from my reaction mixture?
A3: Several methods are effective for palladium removal. Filtration of the crude reaction mixture through a pad of Celite can remove a significant portion of the catalyst.[10] For more complete removal, techniques such as flash chromatography, treatment with activated carbon, or the use of palladium scavenger resins are recommended.[10][11][12]
Q4: I am having trouble removing pinacol from my purified product. What are the best methods to address this?
A4: Pinacol can often be challenging to remove due to its physical properties. Recrystallization or trituration of the crude product with a nonpolar solvent like hexanes can be effective, as pinacol may be more soluble in the solvent, leaving the purified product to precipitate.[1] Careful optimization of chromatographic conditions can also help separate the product from the pinacol impurity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude products from reactions involving this compound.
Issue 1: Low or No Recovery of Product After Flash Chromatography
| Possible Cause | Suggested Solution |
| Product is strongly adsorbed or degrading on silica gel. | - Use boric acid-impregnated silica gel to reduce Lewis acidity.[8][9] - Deactivate the silica gel by adding a small percentage of a polar solvent (e.g., triethylamine for basic compounds) to the eluent. - Consider alternative purification methods like recrystallization or preparative HPLC. |
| Incorrect solvent system for elution. | - Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) of approximately 0.2-0.4 for your product.[13] |
Issue 2: Persistent Palladium Contamination in the Final Product
| Possible Cause | Suggested Solution |
| Inefficient removal by filtration or standard chromatography. | - Pass the product solution through a column containing a palladium scavenger resin.[11][12] - Treat a solution of the product with activated carbon, followed by filtration through Celite.[12] - Optimize the polarity of the eluent during chromatography to achieve better separation from palladium residues. |
| Complexation of palladium with the product. | - Consider an acidic wash during the workup if your product is stable to acid, as this can sometimes break up palladium complexes. |
Issue 3: Presence of Homocoupling Byproduct
| Possible Cause | Suggested Solution |
| Reaction conditions favoring homocoupling (e.g., presence of oxygen). | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[2][4] - Optimize the reaction stoichiometry and catalyst loading to favor the cross-coupling reaction. |
| Co-elution with the desired product during chromatography. | - Carefully re-optimize the chromatographic conditions, potentially using a different solvent system or a gradient elution to improve separation. |
Quantitative Data on Purification
The following tables provide a summary of reported efficiencies for common purification techniques. The actual performance will vary depending on the specific compounds and reaction conditions.
Table 1: Palladium Removal Efficiency
| Method | Initial Pd Content (ppm) | Final Pd Content (ppm) | Removal Efficiency (%) | Reference |
| Polymer-Bound Ethylenediamines | 2000 - 3000 | 100 - 300 | ~90% | [11][14] |
| Si-Thiol & Si-Thiourea Scavengers | 2400 | ≤ 16 | >99.3% | [12] |
| Activated Carbon | Not Specified | Not Specified | >99.5% | [12] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Boric Acid-Impregnated Silica Gel
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a solution of boric acid in a polar solvent (e.g., methanol).
-
Add silica gel to this solution to form a slurry.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder. This material is now ready for column packing.[8]
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the packed column.[16]
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.[17]
-
Collect fractions and monitor the elution of the product by TLC or another appropriate analytical technique.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the product completely dissolves.[18]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum recovery, the flask can be further cooled in an ice bath.[18]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orgsyn.org [orgsyn.org]
- 16. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 17. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Chan-Lam Coupling with Cyclopropylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Chan-Lam coupling reactions involving cyclopropylboronic acid pinacol ester.
Troubleshooting Guide
This guide addresses common issues encountered during the Chan-Lam coupling with this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | Instability of Boronic Acid: Cyclopropylboronic acid is known to be unstable and can decompose during reaction setup.[1] | - Consider using a more stable boronic acid equivalent, such as potassium cyclopropyltrifluoroborate, which has been shown to improve yield and reproducibility.[1] - If using cyclopropylboronic acid, ensure it is fresh and handle it quickly. |
| Inhibition by Pinacol Byproduct: The pinacol byproduct from the boronic acid pinacol ester can form stable complexes with the copper catalyst, inhibiting its activity. | - Employ a mixed solvent system, such as MeCN/EtOH, which can mitigate the inhibitory effect. - The addition of boric acid (B(OH)₃) can help to sequester the pinacol byproduct. | |
| Poor Catalyst Activity: The chosen copper catalyst may not be optimal for the specific substrate. | - Screen different copper(II) salts. While Cu(OAc)₂ is common, other sources like Cu(OTf)₂, CuCl₂, or copper(I) salts may provide better results for your specific reaction. | |
| Insufficient Oxidation: The catalytic cycle requires an oxidant to regenerate the active Cu(II) species. Reactions run under an inert atmosphere will be less efficient.[1] | - Ensure the reaction is open to the air or run under an oxygen atmosphere (1 atm).[1] Note that simply purging with oxygen and sealing the vessel may result in lower yields compared to a constant oxygen supply.[1] | |
| Significant Side Product Formation | Protodeboronation: The boronic acid derivative is replaced by a hydrogen atom. | - Use anhydrous solvents and consider adding molecular sieves to minimize moisture. - Optimize the base and reaction temperature; sometimes a milder base or lower temperature can reduce this side reaction. |
| Homocoupling of Boronic Acid: The boronic acid couples with itself to form a dicyclopropyl byproduct. | - Adjust the stoichiometry of the reactants. Using a slight excess of the amine or phenol can sometimes suppress homocoupling. - The choice of ligand can influence the extent of homocoupling. | |
| Oxidation of Starting Material: The amine or phenol starting material is oxidized. | - Ensure the reaction temperature is not too high. - The presence of an appropriate ligand can sometimes suppress oxidative side reactions. | |
| Reaction Stalls or is Sluggish | Substrate Reactivity: Electron-deficient amines or phenols can be less reactive. | - Increase the reaction temperature. - A stronger base may be required to deprotonate the nucleophile effectively. - Consider using a more electron-rich ligand on the copper catalyst. |
| Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | - Screen different solvents or solvent mixtures. Common solvents for Chan-Lam couplings include DCM, THF, MeCN, and toluene. |
Frequently Asked Questions (FAQs)
Q1: My yield is consistently low when using this compound. What is the most likely reason?
A1: A common issue with boronic acid pinacol esters in Chan-Lam couplings is the inhibitory effect of the pinacol byproduct on the copper catalyst. The pinacol can chelate to the copper center and slow down or halt the catalytic cycle. To address this, you can try using a mixed solvent system like MeCN/EtOH or adding boric acid to the reaction mixture to act as a scavenger for the pinacol.
Q2: Should I use cyclopropylboronic acid or its pinacol ester?
A2: While the pinacol ester is generally more stable for storage, cyclopropylboronic acid itself can be prone to decomposition.[1] For better reproducibility and often higher yields, consider using potassium cyclopropyltrifluoroborate as an alternative cyclopropylating reagent.[1]
Q3: What is the best copper catalyst for this reaction?
A3: Copper(II) acetate (Cu(OAc)₂) is the most commonly used and often effective catalyst.[1] However, the optimal catalyst can be substrate-dependent. It is advisable to screen other copper sources such as Cu(OTf)₂ or copper(I) salts if you are not achieving the desired yield.
Q4: Is a base always necessary for the Chan-Lam coupling?
A4: A base is typically required to facilitate the deprotonation of the N-H or O-H bond of the coupling partner. The choice of base can be critical. Common bases include organic amines like pyridine or triethylamine, and inorganic bases such as K₂CO₃ or Cs₂CO₃. The optimal base will depend on the pKa of your nucleophile.
Q5: My reaction is not going to completion. What can I do?
A5: If your reaction has stalled, consider the following:
-
Increase Temperature: Gently heating the reaction can often drive it to completion.
-
Add More Catalyst: In some cases, the catalyst may deactivate over time. Adding another portion of the copper catalyst may restart the reaction.
-
Check Reactant Purity: Impurities in your starting materials, particularly the boronic acid derivative, can inhibit the reaction.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Chan-Lam cyclopropylation.
Table 1: Effect of Copper Catalyst on the O-Cyclopropylation of 4-tert-butylphenol
| Entry | Copper Catalyst (20 mol%) | Ligand (40 mol%) | Atmosphere | Yield (%) |
| 1 | Cu(OAc)₂ | 1,10-phenanthroline | O₂ (1 atm) | 85 |
| 2 | Cu(OTf)₂ | 1,10-phenanthroline | O₂ (1 atm) | 78 |
| 3 | Cu(acac)₂ | 1,10-phenanthroline | O₂ (1 atm) | 82 |
| 4 | CuCl₂ | 1,10-phenanthroline | O₂ (1 atm) | 65 |
| 5 | Cu(OAc)₂ | None | O₂ (1 atm) | 20 |
Reaction conditions: 4-tert-butylphenol (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), catalyst, ligand, K₂CO₃ (2.0 equiv), 4 Å molecular sieves, in toluene at 80 °C for 24 h.
Table 2: Influence of Ligand on the O-Cyclopropylation of 4-tert-butylphenol
| Entry | Copper Catalyst (20 mol%) | Ligand (40 mol%) | Atmosphere | Yield (%) |
| 1 | Cu(OAc)₂ | 1,10-phenanthroline | O₂ (1 atm) | 85 |
| 2 | Cu(OAc)₂ | Bipyridine | O₂ (1 atm) | 75 |
| 3 | Cu(OAc)₂ | Pyridine | O₂ (1 atm) | 68 |
| 4 | Cu(OAc)₂ | TMEDA | O₂ (1 atm) | 55 |
Reaction conditions: 4-tert-butylphenol (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), Cu(OAc)₂, ligand, K₂CO₃ (2.0 equiv), 4 Å molecular sieves, in toluene at 80 °C for 24 h.
Experimental Protocols
Protocol 1: General Procedure for O-Cyclopropylation of Phenols
To an oven-dried vial equipped with a magnetic stir bar is added the phenol (0.5 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (0.75 mmol, 1.5 equiv), Cu(OAc)₂ (0.1 mmol, 20 mol%), 1,10-phenanthroline (0.2 mmol, 40 mol%), K₂CO₃ (1.0 mmol, 2.0 equiv), and powdered 4 Å molecular sieves (250 mg). The vial is sealed with a septum and purged with oxygen for 5 minutes. Anhydrous toluene (2.5 mL) is then added, and the reaction mixture is stirred vigorously at 80 °C under an oxygen atmosphere (balloon) for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropyl aryl ether.
Protocol 2: General Procedure for N-Cyclopropylation of Amines
In a round-bottom flask, the amine (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Cu(OAc)₂ (0.2 mmol, 20 mol%), and a suitable ligand (e.g., pyridine, 0.4 mmol, 40 mol%) are combined in a solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (5 mL). A base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) is added, and the flask is left open to the air. The reaction mixture is stirred at room temperature or heated (e.g., 40-60 °C) and monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by column chromatography to yield the N-cyclopropylamine.
Visualizations
Caption: Catalytic cycle of the Chan-Lam N-cyclopropylation reaction.
Caption: A workflow for troubleshooting low yields in Chan-Lam cyclopropylation.
Caption: Key parameters influencing the yield of Chan-Lam coupling reactions.
References
Technical Support Center: Efficient Coupling of Cyclopropylboronic Acid Pinacol Ester
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the efficient catalyst selection and troubleshooting for the Suzuki-Miyaura coupling of cyclopropylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over cyclopropylboronic acid in Suzuki-Miyaura couplings?
A1: this compound offers significantly greater stability compared to its corresponding boronic acid.[1][2] This increased stability minimizes common side reactions such as protodeboronation (the undesired cleavage of the C-B bond by a proton source), which can be a significant issue with the more labile cyclopropylboronic acid.[3][4] The pinacol ester is also generally easier to handle, purify, and store, making it a more robust and reliable coupling partner in many synthetic applications.[2]
Q2: Which palladium catalysts are generally recommended for the coupling of this compound?
A2: A variety of palladium catalysts can be effective, and the optimal choice often depends on the specific aryl or vinyl halide coupling partner. Commonly used precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂.[5][6] The key to success frequently lies in the choice of ligand. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often employed to facilitate the coupling of challenging substrates, including sterically hindered ones and aryl chlorides.[7] For routine couplings with aryl bromides, catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a palladium source and a phosphine ligand can also be effective.
Q3: What role does the base play in the coupling reaction, and which bases are most suitable?
A3: The base is crucial for the activation of the boronic acid ester, facilitating the transmetalation step in the catalytic cycle.[1] Common bases for this coupling include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and the prevalence of side reactions. For substrates sensitive to hydrolysis, a weaker base like potassium fluoride (KF) might be considered, though it may lead to slower reaction rates.
Q4: Can this compound be coupled with aryl chlorides?
A4: Yes, coupling with aryl chlorides is possible, but it is generally more challenging than with aryl bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[8] To achieve successful coupling with aryl chlorides, it is often necessary to use more active catalyst systems, typically involving bulky, electron-rich phosphine ligands like XPhos or SPhos, in combination with a suitable palladium precatalyst.[4][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded or is not suitable for the specific substrate combination. 2. Inefficient Transmetalation: The chosen base may not be strong enough or soluble enough to activate the boronic ester effectively. 3. Protodeboronation: The this compound may be degrading, especially under harsh conditions. | 1. Screen Catalysts: Try a different palladium precatalyst and/or ligand. For challenging couplings, consider using a more active ligand such as XPhos or SPhos. 2. Optimize Base: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and anhydrous. 3. Modify Reaction Conditions: Use anhydrous solvents and reagents. Consider running the reaction at a lower temperature for a longer duration. |
| Protodeboronation of the Cyclopropylboronic Ester | 1. Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can lead to the cleavage of the C-B bond. 2. Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can promote protodeboronation. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of anhydrous salts as bases is recommended. 2. Milder Conditions: Attempt the reaction at a lower temperature. If aqueous conditions are necessary, minimize the amount of water. |
| Homocoupling of the Aryl Halide or Boronic Ester | 1. Presence of Oxygen: Dissolved oxygen can promote the homocoupling of both the aryl halide and the boronic ester. 2. Catalyst Decomposition: The formation of palladium black can sometimes catalyze homocoupling. | 1. Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. 2. Insufficient Reagent: One of the coupling partners may be the limiting reagent and has been fully consumed. | 1. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be beneficial. 2. Check Stoichiometry: Ensure that the stoichiometry of the reactants is correct. It is common to use a slight excess (1.1-1.5 equivalents) of the boronic ester. |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Coupling of this compound with Aryl Bromides
| Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~70-85 | A standard, cost-effective system for simple aryl bromides. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >90 | Highly effective for a broad range of aryl bromides, including hindered ones. |
| Pd(dppf)Cl₂ | (integrated) | Cs₂CO₃ | DMF | 90 | 16 | ~80-95 | A reliable catalyst for various aryl and heteroaryl bromides.[9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 6 | >95 | Excellent for challenging couplings, often providing high yields in shorter reaction times. |
Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe. If a biphasic system is used, add the degassed water. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: A decision tree for troubleshooting common issues.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
Removal of pinacol byproduct from cyclopropylboronic acid pinacol ester reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of pinacol byproduct from reactions involving cyclopropylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the pinacol byproduct?
A1: Pinacol, a common byproduct in reactions utilizing this compound, can interfere with subsequent synthetic steps and complicate the purification of the desired product. Its presence can lead to difficulties in achieving high purity of the final compound, which is critical in drug development and other high-stakes research applications.
Q2: What are the most common methods for removing pinacol?
A2: The most frequently employed methods for pinacol removal include:
-
Aqueous Washes: Utilizing the water solubility of pinacol to extract it from the organic reaction mixture.
-
Trituration: Washing the crude product solid with a non-polar solvent in which pinacol is soluble, but the desired product is not.
-
Silica Gel Chromatography: Separating the product from pinacol based on their different affinities for the stationary phase.
-
Hydrolysis/Transesterification: Converting the pinacol ester to the corresponding boronic acid, which can often be more easily separated from pinacol.
-
Azeotropic Distillation: Removing pinacol by forming a low-boiling azeotrope with a suitable solvent.
Q3: Can I use my crude this compound in the next reaction without purification?
A3: While it may be possible in some cases, it is generally not recommended. The presence of pinacol and other impurities can negatively impact the yield and purity of subsequent reactions, particularly in sensitive catalytic processes like Suzuki-Miyaura couplings.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common issues encountered during the purification of this compound.
Method 1: Aqueous Washes
Issue: Incomplete removal of pinacol after aqueous extraction.
Background: Pinacol has moderate water solubility, which can be exploited for its removal. However, partitioning between the organic and aqueous layers may not be fully efficient, especially with certain organic solvents.
Troubleshooting Protocol:
-
Solvent Choice: Ensure the organic solvent used for extraction has low miscibility with water (e.g., ethyl acetate, dichloromethane).
-
Increased Wash Volume and Frequency: Increase the volume of the aqueous washes and the number of extraction cycles. For example, instead of one wash with 50 mL of water, perform three washes with 50 mL of water each.
-
Brine Wash: After the water washes, perform a final wash with a saturated sodium chloride solution (brine). This helps to break up emulsions and further remove dissolved water from the organic layer.
Experimental Protocol: Standard Aqueous Wash
-
After the reaction is complete, quench the reaction mixture as appropriate.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the washing step 2-3 times.
-
Wash the organic layer with an equal volume of brine.
-
Separate the layers and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo.
Method 2: Trituration with a Non-Polar Solvent
Issue: Product loss or incomplete pinacol removal during trituration.
Background: Trituration is effective when there is a significant solubility difference between the desired product and the pinacol byproduct in a chosen solvent. Hexanes are commonly used as pinacol is soluble in them, while many boronic esters are not.[1]
Troubleshooting Protocol:
-
Solvent Selection: If significant product loss is observed with hexanes, consider other non-polar solvents like pentane or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) to fine-tune the solubility.
-
Temperature Control: Perform the trituration at a lower temperature (e.g., in an ice bath) to decrease the solubility of the desired product in the trituration solvent, thus minimizing loss.
-
Sufficient Agitation: Ensure the solid is thoroughly suspended and agitated in the solvent to maximize the dissolution of the pinacol. Sonication can be beneficial.
Experimental Protocol: Trituration with Hexanes
-
Concentrate the crude reaction mixture to a solid or a thick oil.
-
Add a sufficient volume of cold hexanes to fully immerse the crude material.
-
Stir the suspension vigorously with a spatula or magnetic stirrer for 15-30 minutes. Breaking up any clumps of solid is crucial.
-
Allow the solid to settle and carefully decant the hexane layer, which contains the dissolved pinacol.
-
Repeat the process 2-3 times with fresh, cold hexanes.
-
After the final decantation, dry the remaining solid product under high vacuum.
Method 3: Silica Gel Chromatography
Issue 1: Co-elution of the product and pinacol.
Background: this compound and pinacol can have similar polarities, leading to poor separation on a silica gel column.
Troubleshooting Protocol:
-
Solvent System Optimization: Carefully select the eluent system. A less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) will generally provide better separation. Use thin-layer chromatography (TLC) to screen various solvent systems before running the column.
-
Gradient Elution: Employ a shallow gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity. This can help to resolve compounds with close Rf values.
Issue 2: Low recovery of the boronic ester from the column due to decomposition.
Background: Boronic esters can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis and decomposition on the column.
Troubleshooting Protocol:
-
Use of Boric Acid-Impregnated Silica Gel: Neutralizing the silica gel by pre-treating it with boric acid can significantly reduce the on-column decomposition of the boronic ester.[2]
Experimental Protocol: Chromatography with Boric Acid-Impregnated Silica Gel
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in ethanol.
-
Add silica gel to this solution to form a slurry.
-
Gently agitate the slurry for 1 hour.
-
Remove the ethanol by filtration.
-
Wash the silica gel with fresh ethanol.
-
Dry the silica gel in a vacuum oven at 60°C for 1.5 hours before use.
Column Chromatography Procedure:
-
Pack a column with the prepared boric acid-impregnated silica gel.
-
Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with the optimized solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
Method 4: Transesterification to the Boronic Acid with Diethanolamine
Issue: Incomplete reaction or difficulty isolating the final boronic acid.
Background: This two-step method involves the conversion of the pinacol ester to a diethanolamine (DEA) boronate adduct, which often precipitates from the reaction mixture and can be isolated by filtration.[3] Subsequent hydrolysis with a mild acid yields the free boronic acid.[3]
Troubleshooting Protocol:
-
Anhydrous Conditions for Adduct Formation: Ensure the initial transesterification reaction is carried out under anhydrous conditions to favor the formation of the DEA adduct.
-
Complete Precipitation: If the DEA adduct does not precipitate readily, try cooling the reaction mixture or adding a non-polar co-solvent to induce precipitation.
-
Efficient Hydrolysis: Ensure complete hydrolysis of the DEA adduct by using a sufficient amount of aqueous acid and allowing adequate reaction time.
Experimental Protocol: Two-Step Deprotection via Diethanolamine Adduct
Step 1: Formation of the Diethanolamine Adduct
-
Dissolve the crude this compound in diethyl ether.
-
Add diethanolamine (1.1 equivalents) to the solution at room temperature.
-
Stir the mixture. A white precipitate of the diethanolamine adduct should form within 30 minutes.[3]
-
Collect the precipitate by filtration and wash it with fresh diethyl ether.
-
Dry the solid adduct.
Step 2: Hydrolysis to the Boronic Acid
-
Suspend the isolated diethanolamine adduct in diethyl ether.
-
Add 0.1 M aqueous HCl and stir the biphasic mixture for about 20 minutes.[3]
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo to obtain the cyclopropylboronic acid.
Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Aqueous Washes | Moderate | High | Simple, fast, and inexpensive. | May not be sufficient for high purity requirements. |
| Trituration | Moderate to High | Moderate to High | Effective for crystalline products; simple procedure.[1] | Potential for product loss if solubility is not optimized. |
| Silica Gel Chromatography | High | Moderate | Can achieve very high purity with careful optimization. | Can be time-consuming and lead to product loss on the column. |
| Boric Acid-Treated Silica | High | High | Minimizes on-column decomposition of the boronic ester.[2] | Requires preparation of the specialized silica gel. |
| Transesterification (DEA) | High | High | Often results in a crystalline intermediate, simplifying purification.[3] | A two-step process; requires handling of acidic solutions. |
Visualizing the Workflow
Experimental Workflow for Pinacol Removal
Caption: Overview of purification pathways for pinacol removal.
Decision Tree for Method Selection
Caption: Decision-making guide for selecting a purification method.
References
Technical Support Center: Analytical Techniques for Monitoring Reactions with Cyclopropylboronic Acid Pinacol Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the progress of chemical reactions involving cyclopropylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions with this compound?
A1: The primary techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR).[1] Each method offers distinct advantages and is suited for different experimental needs, such as quantitative analysis, impurity profiling, and real-time reaction monitoring.
Q2: What is the biggest challenge when analyzing this compound and how can it be overcome?
A2: The most significant challenge is the susceptibility of the pinacol ester to hydrolysis, which can occur during sample preparation, on-column during chromatographic separation, or in the presence of protic solvents.[2] This hydrolysis leads to the formation of cyclopropylboronic acid, which has different chromatographic behavior and can lead to inaccurate quantification of the reaction progress. To mitigate this, it is crucial to use aprotic and anhydrous solvents for sample preparation and to employ optimized analytical methods, such as non-aqueous or high-pH mobile phases in HPLC.[3][4]
Q3: Can I use Gas Chromatography (GC) to monitor my reaction?
A3: Direct GC analysis of this compound can be challenging due to its relatively low volatility and potential for thermal degradation in the injector port.[4] A common strategy to overcome this is to derivatize the compound to a more volatile and thermally stable analogue, for example, by transesterification.[3]
Q4: Is NMR spectroscopy suitable for quantitative analysis of these reactions?
A4: Yes, NMR spectroscopy, particularly quantitative NMR (qNMR), is an excellent technique for the quantitative analysis of reactions with this compound.[5][6][7] By using an internal standard, you can accurately determine the consumption of starting materials and the formation of products over time directly from the reaction mixture. ¹H NMR is most common, but ¹⁹F NMR can be very effective if a fluorine-containing reagent is used.[5][8]
Q5: What are the typical side reactions to look out for when using this compound?
A5: Besides hydrolysis, potential side reactions include protodeboronation (loss of the boronic ester group), oxidation of the C-B bond, and formation of homocoupling byproducts, particularly in the context of cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Monitoring for these byproducts is crucial for accurate reaction assessment and optimization.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Appearance of a new, early-eluting peak that grows over time. | On-column hydrolysis of the this compound to the more polar cyclopropylboronic acid.[2][3][9] | - Use a low silanol activity column (e.g., XTerra MS C18).[10] - Employ a non-aqueous mobile phase or a mobile phase with a high pH (e.g., pH > 10) to suppress hydrolysis.[4][11] - Prepare samples in an anhydrous, aprotic diluent (e.g., acetonitrile).[3] - Minimize the time the sample spends in the autosampler. |
| Poor peak shape (tailing or fronting). | - Interaction of the boronic acid moiety with active sites on the silica support. - Inappropriate mobile phase pH. | - Use a column with end-capping to minimize silanol interactions. - Add a small amount of a mobile phase modifier, but be cautious of acidic modifiers that can promote hydrolysis.[9] - Optimize the mobile phase composition and gradient. |
| Inconsistent retention times. | - Fluctuations in column temperature. - Mobile phase composition changing over time. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure proper mixing. |
GC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No peak or very small peak for the this compound. | - The compound is not volatile enough for your GC conditions. - Thermal degradation in the injector.[4] | - Derivatize the analyte to a more volatile and thermally stable form.[12][13] - Lower the injector temperature. - Use a splitless injection to minimize time in the hot injector. |
| Multiple peaks for the target analyte. | - Incomplete derivatization. - On-column decomposition. | - Optimize the derivatization reaction conditions (reagent excess, temperature, and time). - Use a more inert GC column and liner. |
| Broad peaks. | - Active sites in the GC column or liner. - High injection volume. | - Use a deactivated column and liner. - Reduce the injection volume. |
NMR Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broadening of signals, especially for the cyclopropyl protons. | - Presence of paramagnetic impurities (e.g., residual catalyst). - Quadrupolar relaxation effects from the boron nucleus. | - Pass the NMR sample through a small plug of Celite or silica gel to remove paramagnetic species. - Acquire the spectrum at a higher temperature to potentially sharpen signals. |
| Difficulty in accurate integration for quantification. | - Overlapping signals of reactants, products, and internal standard. - Poor baseline. - Incomplete relaxation of nuclei between scans. | - Choose non-overlapping, well-resolved peaks for integration.[7] - Ensure proper phasing and baseline correction. - For qNMR, use a sufficiently long relaxation delay (D1) to ensure full relaxation of all nuclei being quantified.[14] |
| Signals for hydrolysis products (cyclopropylboronic acid and pinacol) are observed. | - Presence of water in the NMR solvent. | - Use freshly opened or properly stored deuterated solvents. - Prepare the sample in a glovebox or under an inert atmosphere if the reaction is sensitive to moisture. |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Reaction with this compound
Objective: To monitor the consumption of this compound and the formation of the product in a reaction mixture over time.
Methodology:
-
Reaction Sampling: At specified time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of anhydrous acetonitrile. This solution may also contain an internal standard for more accurate quantification.
-
Sample Preparation: If necessary, filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Column: Low silanol C18 column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water (pH adjusted to 10 with Ammonium Hydroxide)
-
Gradient: Start with a high percentage of organic phase (e.g., 95% A) and develop a gradient to elute all components of interest.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 5 µL
-
-
Data Analysis: Integrate the peak areas of the starting material, product, and internal standard (if used) at each time point. Plot the concentration or relative peak area of each species versus time to obtain the reaction profile.
Protocol 2: GC-MS Monitoring via Derivatization
Objective: To monitor a reaction by converting the this compound into a more volatile derivative for GC-MS analysis.
Methodology:
-
Reaction Sampling and Quenching: Follow steps 1 and 2 from the HPLC protocol.
-
Derivatization:
-
Take a known volume of the quenched sample (e.g., 100 µL) and evaporate the solvent under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Detection: Use either full scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity and quantitative analysis.
-
-
Data Analysis: Monitor the disappearance of the derivatized starting material and the appearance of the derivatized product.
Protocol 3: In-situ ¹H NMR Reaction Monitoring
Objective: To monitor the reaction progress in real-time without sample workup.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve the starting materials in a deuterated solvent suitable for the reaction (e.g., DMSO-d₆, CDCl₃, or THF-d₈). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) that does not react with the components of the reaction mixture.
-
Reaction Initiation: Initiate the reaction in the NMR tube (e.g., by adding the catalyst or the final reagent).
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at regular intervals.
-
Key Parameters for Quantitative Analysis:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation.
-
Number of Scans: Choose a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.[7]
-
-
-
Data Analysis:
-
Identify non-overlapping, characteristic peaks for the starting material, product, and internal standard.
-
Integrate these peaks at each time point.
-
Calculate the concentration of each species relative to the internal standard.
-
Quantitative Data Presentation
Table 1: Representative Reaction Progress Data from HPLC Analysis
| Reaction Time (minutes) | This compound (% Area) | Product (% Area) |
| 0 | 100 | 0 |
| 30 | 75 | 25 |
| 60 | 52 | 48 |
| 120 | 23 | 77 |
| 240 | 5 | 95 |
| 360 | <1 | >99 |
Table 2: Representative qNMR Data for a Suzuki-Miyaura Coupling Reaction
| Reaction Time (hours) | Concentration of Aryl Halide (M) | Concentration of Product (M) |
| 0 | 0.100 | 0.000 |
| 1 | 0.065 | 0.035 |
| 2 | 0.040 | 0.060 |
| 4 | 0.015 | 0.085 |
| 8 | <0.005 | >0.095 |
Visualizations
Caption: Workflow for HPLC monitoring of reactions.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cyclopropylboronic Acid Pinacol Ester vs. Cyclopropyl Trifluoroborate in Suzuki Coupling
For researchers, scientists, and drug development professionals, the choice of reagent in Suzuki-Miyaura cross-coupling reactions is critical for efficiency, yield, and scalability. This guide provides an objective comparison of two popular cyclopropylating agents: cyclopropylboronic acid pinacol ester and potassium cyclopropyltrifluoroborate, supported by experimental data to inform your synthetic strategy.
The incorporation of a cyclopropyl moiety is a key strategy in medicinal chemistry to enhance the metabolic stability, potency, and pharmacokinetic properties of drug candidates.[1] Both this compound and potassium cyclopropyltrifluoroborate serve as effective sources for this three-membered ring in the versatile Suzuki-Miyaura coupling. However, their distinct chemical properties lead to significant differences in stability, handling, and reaction performance.
Executive Summary: Key Differences
Potassium cyclopropyltrifluoroborate stands out for its superior stability. As crystalline, free-flowing solids, organotrifluoroborates are stable to both air and moisture, which simplifies handling and allows for long-term storage without degradation.[2] This stability also makes them resistant to protodeboronation, a common side reaction with boronic acids and their esters.[3][4] Consequently, potassium cyclopropyltrifluoroborate can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[3]
In contrast, cyclopropylboronic acid and its pinacol ester are known to be susceptible to protodeboronation, which can lead to lower yields and the need for an excess of the reagent to drive the reaction to completion.[3][4] Despite this, pinacol esters are widely used due to their good solubility in organic solvents and their direct utility in the coupling reaction without the need for prior hydrolysis, which is often required for trifluoroborates.[5][6]
Performance in Suzuki Coupling: A Data-Driven Comparison
The following tables summarize the performance of this compound and potassium cyclopropyltrifluoroborate in Suzuki coupling reactions with various coupling partners as reported in the literature.
Table 1: Performance Data for Potassium Cyclopropyltrifluoroborate in Suzuki Coupling
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | 3% Pd(OAc)₂, 6% XPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 18 | 75 | [3] |
| 4-Chlorobenzonitrile | 3% Pd(OAc)₂, 6% XPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 18 | 95 | [3] |
| 4-Chlorobenzophenone | 3% Pd(OAc)₂, 6% XPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 18 | 91 | [3] |
| 2-Chloronaphthalene | 3% Pd(OAc)₂, 6% XPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 18 | 83 | [3] |
| 5-Chloro-2-methoxypyridine | 2% Pd(OAc)₂, 3% n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O (10:1) | 80 | 48 | 85 | [3] |
| Benzyl Chloride | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Toluene/H₂O (19:1) | 120 | - | 62 | [7] |
| 4-Methoxybenzyl Chloride | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Toluene/H₂O (19:1) | 120 | - | 77 | [7] |
Table 2: Representative Performance Data for this compound in Suzuki Coupling
While direct side-by-side comparative studies under identical conditions are limited in the provided literature, the following data illustrates typical conditions and yields for this compound.
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halides (General) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Reflux | - | Not Obtained* | [8] |
| Aryl Bromides | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | - | - | Moderate-Good | [9] |
| Benzyl Bromides | Not Specified | Not Specified | Not Specified | - | - | Good | [10] |
*Note: In this specific instance with methyl 2-(4-bromothiophen-2-yl)acetate, the desired product was not obtained, highlighting potential substrate dependency.[8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Cyclopropyltrifluoroborate: [3]
-
In a glove box, a microwave vial is charged with Pd(OAc)₂ (0.01 mmol), the appropriate phosphine ligand (e.g., n-BuPAd₂ or XPhos, 0.015-0.03 mmol), potassium cyclopropyltrifluoroborate (0.505 mmol), and the appropriate base (e.g., Cs₂CO₃ or K₂CO₃, 1.5 mmol).
-
The vial is sealed with a cap lined with a disposable Teflon septum.
-
The aryl or heteroaryl chloride (0.5 mmol) and the solvent system (e.g., 10:1 CPME/H₂O or Toluene/H₂O) are added via syringe.
-
The reaction mixture is then heated to the specified temperature (80-100 °C) for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling with this compound:
A general protocol for the Suzuki coupling of a boronic acid pinacol ester is as follows, based on common literature procedures.[11]
-
A reaction vessel is charged with the aryl or heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent (e.g., dioxane, toluene, DMF, often with water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC/MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated. The residue is then purified by column chromatography.
Visualizing the Process
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The decision-making process for selecting the appropriate cyclopropylating agent can be visualized as a logical workflow.
Caption: Decision workflow for selecting a cyclopropylating agent.
Conclusion
Both this compound and potassium cyclopropyltrifluoroborate are valuable reagents for introducing the cyclopropyl group via Suzuki-Miyaura coupling. The choice between them depends on the specific requirements of the synthesis.
For reactions sensitive to reagent stability and where atom economy is a primary concern, potassium cyclopropyltrifluoroborate is the superior choice due to its excellent stability and resistance to protodeboronation.[2][3] This makes it particularly suitable for large-scale synthesis and for coupling with precious or complex substrates where maximizing yield is paramount.
This compound remains a convenient and widely used reagent, especially for smaller-scale reactions and rapid library synthesis, where its good solubility and the potential to be used directly without a pre-hydrolysis step can be advantageous.[6] However, researchers should be mindful of its propensity for protodeboronation and may need to optimize reaction conditions by using an excess of the boronic ester to achieve high yields.[4]
Ultimately, the optimal choice will be guided by experimental validation for the specific substrate and desired scale of the reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Comparative Analysis of Cyclopropylboronic Acid Pinacol Ester and Other Alkylboronic Esters in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the diverse array of available organoboron reagents, alkylboronic acid pinacol esters are prized for their stability and ease of handling. This guide provides an objective comparison of the reactivity of cyclopropylboronic acid pinacol ester versus other common alkylboronic acid pinacol esters in the context of Suzuki-Miyaura cross-coupling, supported by experimental data.
The choice of the alkyl group on the boronic ester can significantly influence reaction outcomes, a critical consideration in the synthesis of complex molecules for pharmaceutical and materials science applications. This is particularly true for C(sp²)–C(sp³) couplings, which are often more challenging than their C(sp²)–C(sp²) counterparts due to slower transmetalation rates and the potential for side reactions like β-hydride elimination.[1][2]
Reactivity and Performance Comparison
Cyclopropyl groups are prevalent motifs in medicinal chemistry, making the corresponding boronic esters valuable building blocks. Understanding their reactivity profile in comparison to other alkyl groups is therefore of significant practical interest.
Generally, the reactivity of alkylboronic esters in Suzuki-Miyaura coupling is influenced by a combination of steric and electronic factors.[3][4] The transmetalation step, a key stage in the catalytic cycle, is particularly sensitive to the steric hindrance around the boron atom.[5][6] While pinacol esters offer good stability, their steric bulk can sometimes lead to slower reaction rates compared to less hindered esters.[5][6]
Experimental data from a comparative study by Bock and Denmark provides a direct assessment of the performance of various alkylboronic (neopentyl glycol) esters in a rapid, anhydrous Suzuki-Miyaura cross-coupling with 2-bromonaphthalene. The results demonstrate that cyclopropylboronic ester participates smoothly in the reaction, affording a high yield in a short reaction time, comparable to that of methylboronic ester.
Quantitative Performance Data
The following table summarizes the experimental results for the Suzuki-Miyaura coupling of various alkylboronic esters with 2-bromonaphthalene.
| Alkyl Group | Boronic Ester | Product | Reaction Time (min) | Yield (%) |
| n-Butyl | n-Butylboronic acid neopentyl glycol ester | 4ca | 20 | 89 |
| Methyl | Methylboronic acid neopentyl glycol ester | 4cb | 20 | 94 |
| Cyclopropyl | Cyclopropylboronic acid neopentyl glycol ester | 4cc | 20 | 90 |
| Ethyl | Ethylboronic acid neopentyl glycol ester | 4cd | 20 | 87 |
| Isobutyl | Isobutylboronic acid neopentyl glycol ester | 4ce | 20 | 88 |
| Neopentyl | Neopentylboronic acid neopentyl glycol ester | 4cf | 20 | 50 |
Data sourced from Bock, M. J., & Denmark, S. E. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 85(15), 9566–9583.[1]
Experimental Protocols
A detailed experimental protocol for the Suzuki-Miyaura cross-coupling of alkylboronic esters as described in the comparative study is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling:
An oven-dried 4 mL screw-cap vial was charged with the aryl halide (0.20 mmol, 1.0 equiv), the alkylboronic acid neopentyl glycol ester (0.24 mmol, 1.2 equiv), AntPhos-Pd-G3 precatalyst (0.004 mmol, 0.02 equiv), and potassium trimethylsilanolate (TMSOK, 0.48 mmol, 2.4 equiv). The vial was sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (1.0 mL) was then added, and the resulting mixture was stirred vigorously at 70 °C. The reaction progress was monitored by GC-MS. Upon completion, the reaction mixture was cooled to room temperature, diluted with diethyl ether (5 mL), and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
Visualizing the Comparison and Mechanism
To further clarify the concepts discussed, the following diagrams illustrate the logical workflow for comparing boronic ester reactivity and the fundamental mechanism of the Suzuki-Miyaura reaction.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Stability of cyclopropylboronic acid pinacol ester compared to the corresponding boronic acid
For researchers, scientists, and drug development professionals navigating the landscape of synthetic chemistry, the stability of reagents is a paramount concern. Cyclopropylboronic acid and its pinacol ester are both valuable building blocks, but their inherent stability profiles differ significantly, impacting storage, handling, and application. This guide provides an objective comparison of their stability, supported by available experimental data and detailed methodologies for assessment.
In the realm of organic synthesis, particularly in widely-used cross-coupling reactions, the cyclopropyl motif is of significant interest. While cyclopropylboronic acid is a direct source of this moiety, its stability can be a limiting factor. The formation of the corresponding pinacol ester is a common strategy to mitigate these stability issues, rendering the reagent more robust for a variety of applications.
Executive Summary: Pinacol Ester Offers Enhanced Stability
Cyclopropylboronic acid pinacol ester demonstrates markedly superior stability compared to the free boronic acid. This enhanced stability is primarily attributed to the protection of the reactive boronic acid group by the pinacol moiety, which sterically hinders decomposition pathways such as protodeboronation and oxidation. While cyclopropylboronic acid itself is considered relatively stable among boronic acids, its pinacol ester provides a significant advantage in terms of shelf-life and compatibility with a broader range of reaction conditions.
Quantitative Data Summary
Direct comparative studies under identical conditions are limited in publicly available literature. However, analysis of individual stability data provides a clear indication of the superior stability of the pinacol ester.
| Parameter | Cyclopropylboronic Acid | This compound |
| Protodeboronation Rate | Very slow; half-life > 1 week at 70°C and pH 12[1][2][3][4] | Generally more resistant to protodeboronation than the free acid. |
| Hydrolytic Stability | Susceptible to decomposition in the presence of moisture.[2][5] | Significantly more stable towards hydrolysis.[6][7] |
| Oxidative Stability | Prone to oxidation at the carbon-boron bond. | The pinacol ester offers protection against oxidation.[8] |
| Storage Recommendations | Store at -20°C under a dry atmosphere.[1][2][5][9][10] | Store at room temperature under an inert atmosphere.[4][11] |
The Stability-Instability Relationship
The relationship between cyclopropylboronic acid and its pinacol ester can be visualized as a reversible protection strategy. The less stable boronic acid can be converted to the more stable pinacol ester for storage and handling, and then deprotected in situ or in a separate step to release the active boronic acid for reaction.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of cyclopropylboronic acid and its pinacol ester, researchers can employ the following generalized experimental protocols. These methods are designed to monitor the degradation of the compounds over time under controlled conditions.
Protocol 1: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
Objective: To monitor the rate of hydrolysis of the pinacol ester to the boronic acid and the subsequent decomposition of the boronic acid in an aqueous environment.
Materials:
-
Cyclopropylboronic acid
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a known concentration (e.g., 10 mM) of the test compound (either the boronic acid or the pinacol ester) in a deuterated organic solvent (e.g., DMSO-d₆).
-
In an NMR tube, add a precise volume of the stock solution.
-
To initiate the stability study, add a specific volume of D₂O to the NMR tube. The ratio of organic solvent to D₂O can be varied to simulate different conditions.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum immediately after the addition of D₂O (t=0).
-
Incubate the NMR tube at a controlled temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Identify the characteristic proton signals for the starting material and any degradation products. For the pinacol ester, the disappearance of the pinacol methyl proton signal and the appearance of signals corresponding to free pinacol and cyclopropylboronic acid can be monitored. For the boronic acid, the decrease in the intensity of its characteristic signals can be tracked.
-
Integrate the relevant peaks and calculate the percentage of the remaining compound at each time point relative to an internal standard or the initial concentration.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of cyclopropylboronic acid and its pinacol ester under various stress conditions (e.g., pH, temperature, oxidative stress).
Materials:
-
Cyclopropylboronic acid
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH values
-
Oxidizing agent (e.g., hydrogen peroxide solution)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
A reverse-phase C18 column is often a good starting point.[9]
Procedure:
-
Method Development: Develop an HPLC method capable of separating the starting material from its potential degradation products (e.g., cyclopropane from protodeboronation, and the corresponding alcohol from oxidation).
-
Sample Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetonitrile).
-
For the stability study, dilute the stock solution into different aqueous buffer solutions of varying pH (e.g., pH 2, 7, and 10). For oxidative stability, an oxidizing agent can be added.
-
-
Stress Conditions: Incubate the prepared solutions at a controlled temperature. Aliquots are taken at specified time intervals.
-
HPLC Analysis:
-
Inject the aliquots onto the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Plot the percentage of the remaining compound versus time to determine the degradation rate under each condition.
-
Conclusion
For applications requiring a stable, easy-to-handle source of the cyclopropyl moiety, this compound is the superior choice. Its enhanced stability towards hydrolysis and oxidation translates to a longer shelf-life and greater compatibility with diverse reaction conditions. While cyclopropylboronic acid is a viable reagent, its sensitivity to moisture and potential for degradation necessitate more stringent storage and handling protocols. The choice between the two will ultimately depend on the specific requirements of the synthetic route, with the pinacol ester offering a more reliable and robust option for most applications.
References
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Kinetic Analysis of the Suzuki-Miyaura Reaction: Cyclopropylboronic Acid Pinacol Ester vs. Alternative Boronic Esters
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid or ester reagent is a critical parameter that significantly influences reaction efficiency, yield, and overall kinetics. This guide provides an objective comparison of the kinetic performance of cyclopropylboronic acid pinacol ester in Suzuki-Miyaura reactions against other commonly employed boronic acid derivatives, supported by established mechanistic principles and comparative experimental data.
The unique structural and electronic properties of the cyclopropyl group, which possesses partial sp² character, render its boronic acid derivatives more reactive in Suzuki-Miyaura couplings than many other aliphatic analogues.[1] This enhanced reactivity is a key consideration for synthetic planning, particularly in the construction of molecules with sp³-hybridized centers, a feature of increasing importance for drug candidates.
Comparative Kinetic Performance of Boronic Acid Derivatives
While specific rate constants for the Suzuki-Miyaura reaction with this compound are not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from studies on related boronic acids and esters. The transmetalation step is often rate-determining in the Suzuki-Miyaura catalytic cycle, and the nature of the organic group on the boron atom plays a crucial role in the kinetics of this step.
The table below summarizes the expected kinetic performance of this compound in comparison to other representative boronic acid esters.
| Boronic Acid Ester Type | Organic Group | Relative Reaction Rate (Qualitative) | Key Considerations |
| This compound | Cyclopropyl | Fast | The partial sp² character of the cyclopropyl ring enhances reactivity compared to other alkylboronates.[1] Prone to protodeboronation under certain conditions.[2] |
| Primary Alkylboronic Acid Pinacol Ester | e.g., n-Butyl | Moderate to Slow | Transmetalation of sp³-hybridized carbons is generally slower than for sp²-hybridized carbons. |
| Secondary Alkylboronic Acid Pinacol Ester | e.g., Isopropyl | Slow | Increased steric hindrance around the boron-bearing carbon significantly slows the transmetalation step. |
| Arylboronic Acid Pinacol Ester (Electron-Neutral) | e.g., Phenyl | Fast | Generally exhibits rapid transmetalation. |
| Arylboronic Acid Pinacol Ester (Electron-Withdrawing) | e.g., 4-CF₃-Phenyl | Slower | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing transmetalation. |
| Arylboronic Acid Pinacol Ester (Electron-Donating) | e.g., 4-MeO-Phenyl | Faster | Electron-donating groups can increase the nucleophilicity of the aryl group, accelerating transmetalation. |
| Vinylboronic Acid Pinacol Ester | e.g., Styrenyl | Very Fast | The sp²-hybridized vinyl group typically undergoes rapid transmetalation. |
Experimental Protocols for Kinetic Studies
To conduct a thorough kinetic analysis of a Suzuki-Miyaura reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
General Reaction Setup
-
Reagents and Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Internal standard for GC/HPLC analysis (e.g., dodecane, biphenyl)
-
-
Procedure:
-
In a pre-dried reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., 1-5 mol%), the base (2.0-3.0 mmol), and the internal standard.
-
Add the solvent system to the vessel.
-
Stir the mixture at the desired reaction temperature (e.g., 80-100 °C) for a few minutes to ensure homogeneity.
-
To initiate the reaction (t=0), add the this compound (1.2-1.5 mmol).
-
At predetermined time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench each aliquot by adding it to a vial containing a quenching solution (e.g., diethyl ether and water) to stop the reaction.
-
Thoroughly mix the quenched aliquot and separate the organic layer for analysis.
-
Analysis by GC or HPLC
-
Prepare a calibration curve for the product and the starting aryl halide using the internal standard.
-
Inject the organic layer of each quenched aliquot into the GC or HPLC.
-
Determine the concentration of the product and the remaining aryl halide at each time point by comparing their peak areas to that of the internal standard and using the calibration curve.
-
Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow for kinetic studies.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
References
A Comparative Guide to Palladium Catalysts for Cyclopropylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of cyclopropane rings is a cornerstone of modern organic synthesis, with the resulting motifs being prevalent in numerous pharmaceuticals and bioactive molecules. Palladium-catalyzed reactions have emerged as a powerful and versatile tool for the formation of these strained three-membered rings. This guide provides a comparative analysis of prominent palladium catalyst systems employed in cyclopropylation reactions, with a focus on their performance, supported by experimental data. Detailed protocols and a visual representation of the experimental workflow are included to facilitate practical application.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in cyclopropylation is critically dependent on the ligand coordinated to the metal center. Ligands modulate the catalyst's steric and electronic properties, thereby influencing its reactivity, selectivity, and substrate scope. Here, we compare the performance of palladium catalysts bearing two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs), in the context of the N-arylation of cyclopropylamine, a representative cyclopropylation reaction.
| Catalyst System | Ligand Type | Precatalyst/Pd Source | Base | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| adYPhos/Pd | Ylide-Functionalized Phosphine | Pd₂(dba)₃ | K OtBu | Toluene | RT | 16 | >95 (Conversion) | [1] |
| trYPhos/Pd | Ylide-Functionalized Phosphine | Pd₂(dba)₃ | K OtBu | Toluene | RT | 16 | >50 (Conversion) | [1] |
| tBuBrettPhos/Pd | Buchwald-type Phosphine | tBuBrettPhos precatalyst | K OtBu | Toluene | RT | 16 | Minor Conversion | [1] |
| XantPhos/Pd | Bisphosphine | Pd₂(dba)₃ | K OtBu | Toluene | RT | 16 | No Conversion | [1] |
| PtBu₃/Pd | Monophosphine | Pd₂(dba)₃ | K OtBu | Toluene | RT | 16 | No Conversion | [1] |
| QPhos/Pd | Monophosphine | Pd₂(dba)₃ | K OtBu | Toluene | RT | 16 | No Conversion | [1] |
| PEPPSI-IPent/Pd | N-Heterocyclic Carbene (NHC) | PEPPSI-IPent precatalyst | K OtBu | Toluene | RT | 16 | No Conversion | [1] |
Key Observations:
-
Ylide-Functionalized Phosphines (YPhos) , particularly the sterically demanding adYPhos, demonstrate superior activity in the N-arylation of cyclopropylamine at room temperature, achieving high conversions where other common phosphine and NHC ligands fail.[2][1] This highlights the importance of ligand design in overcoming the challenges associated with coupling sterically hindered and electronically distinct partners.
-
Buchwald-type and other common phosphine ligands , such as tBuBrettPhos, XantPhos, PtBu₃, and QPhos, showed little to no activity under these mild conditions.[2][1]
-
The evaluated N-Heterocyclic Carbene (NHC) catalyst also proved ineffective for this specific transformation at room temperature.[2][1] It is important to note that the performance of NHC ligands can be highly dependent on the specific reaction and conditions.
Experimental Protocols
Below are detailed experimental protocols for the palladium-catalyzed N-arylation of cyclopropylamine using the highly effective adYPhos ligand, as well as a general procedure for catalyst screening.
Protocol 1: N-Arylation of Cyclopropylamine with adYPhos/Pd Catalyst
This protocol is adapted from the work of N. K. et al.[2]
Materials:
-
Palladium(0)tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃)
-
adYPhos ligand
-
Aryl chloride
-
Cyclopropylamine
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Schlenk tube or glovebox
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.25 mol%) and the adYPhos ligand (0.5 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene to the tube and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the pre-formed catalyst solution, add the aryl chloride (1.0 mmol, 1.0 equiv), cyclopropylamine (1.2 mmol, 1.2 equiv), and potassium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at room temperature for 16 hours.
-
Work-up and Analysis: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The conversion and yield can be determined by calibrated Gas Chromatography (GC) analysis using an internal standard. The product can be further purified by column chromatography.
Visualizing the Workflow
A general workflow for a palladium-catalyzed cyclopropylation reaction is depicted below. This diagram outlines the key steps from reagent preparation to product analysis.
This guide provides a snapshot of the current landscape of palladium catalysts for cyclopropylation reactions. The choice of catalyst is paramount for achieving high efficiency and selectivity. The data presented herein underscores the remarkable performance of ylide-functionalized phosphine ligands in challenging cyclopropylation reactions, offering a valuable starting point for researchers in the field. Further exploration and development of novel ligand architectures will undoubtedly continue to expand the horizons of palladium-catalyzed cyclopropane synthesis.
References
Revolutionizing Access to a Key Hepatitis C Therapeutic: A Comparative Guide to the Synthesis of Glecaprevir
A novel, scalable synthetic methodology for the cyclopropyl-containing active pharmaceutical ingredient (API) Glecaprevir has been developed, offering significant advantages in efficiency, safety, and cost-effectiveness over previous routes. This guide provides a detailed comparison of the new large-scale synthesis with the initial enabling route, supported by experimental data, protocols, and workflow visualizations to empower researchers, scientists, and drug development professionals in the production of this critical antiviral agent.
The cyclopropane moiety is a privileged structural motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug molecules. Glecaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, features a critical cyclopropylamino sulfonamide side chain. The initial "enabling route" for its synthesis, while effective for producing early clinical trial materials, presented significant challenges for large-scale production.[1] A subsequently developed "large-scale route" addresses these limitations, paving the way for broader access to this important therapeutic.[1][2]
Comparative Analysis of Synthetic Routes
The synthesis of Glecaprevir can be conceptually divided into two key fragments: the macrocyclic core and the cyclopropyl amino acid side chain. The large-scale route introduces significant improvements in the synthesis of both fragments.
Macrocycle Synthesis: A Shift from Metathesis to Etherification
The enabling route relied on a Ring-Closing Metathesis (RCM) reaction to form the 18-membered macrocycle.[1][3] While a powerful tool in organic synthesis, RCM on a large scale for this particular substrate was hampered by the need for high loadings of an expensive ruthenium catalyst and challenging purification to remove dimeric and isomeric byproducts.[4]
The large-scale synthesis circumvents these issues by employing a novel intramolecular etherification strategy.[1][2] This approach not only avoids the use of costly heavy metal catalysts but also leads to a more efficient and robust process with a higher overall yield.
| Parameter | Enabling Route (Ring-Closing Metathesis) | New Large-Scale Route (Intramolecular Etherification) |
| Key Reaction | Ring-Closing Metathesis (RCM) | Intramolecular S |
| Catalyst | Ruthenium-based metathesis catalyst (e.g., Zhan 1B) | Base-catalyzed (e.g., Triton B) |
| Overall Yield | ~15%[2][5] | ~20% [2][5] |
| Scalability | Limited by catalyst cost, removal, and purification challenges[4] | Highly scalable, avoiding expensive catalysts and complex purifications[1][2] |
| Purification | Multiple chromatographic purifications required[4] | Crystallization-induced purification, less reliance on chromatography[2] |
Cyclopropyl Side Chain Synthesis: A Safer and More Efficient Approach
A significant hurdle in the enabling route was the synthesis of the difluoromethyl-substituted cyclopropyl amino acid side chain, which involved a difficult fluorination step using hazardous reagents like diethylaminosulfur trifluoride (DAST) and resulted in low yields.[4]
The large-scale route implements a more elegant and efficient approach involving a Corey-Chaykovsky cyclopropanation.[6][7] This method provides the desired cyclopropane ring with the necessary stereochemistry in a more controlled and higher-yielding fashion, avoiding the use of dangerous fluorinating agents.[6][7]
| Parameter | Enabling Route (Fluorination) | New Large-Scale Route (Corey-Chaykovsky Cyclopropanation) |
| Key Reaction | Aldehyde fluorination | Corey-Chaykovsky Cyclopropanation |
| Reagents | Diethylaminosulfur trifluoride (DAST) - hazardous[4] | Sulfur ylide - generated in situ, safer handling[6][7][8] |
| Yield | Low and variable (<50%)[4] | Improved and more consistent yields |
| Process | Challenging workup and purification[3] | More streamlined process[6][7] |
Experimental Protocols
Key Experiment: Large-Scale Intramolecular Etherification for Macrocycle Formation
Objective: To synthesize the 18-membered macrocyclic core of Glecaprevir via intramolecular etherification.
Materials:
-
Allylic bromide precursor
-
Triton B (benzyltrimethylammonium hydroxide)
-
Toluene
-
Water
Procedure:
-
A solution of the allylic bromide precursor in a biphasic toluene/water solvent system is prepared.[9]
-
The base, Triton B, is added to catalyze the cyclization.[2]
-
The reaction mixture is stirred at a controlled temperature, and the progress is monitored by HPLC until the starting material is consumed.[4]
-
Upon completion, the reaction is quenched, and the crude macrocyclic product is isolated via an extractive workup.[4]
-
The final product is purified by crystallization from a mixture of p-xylene and water.[2]
Key Experiment: Corey-Chaykovsky Cyclopropanation for the Side Chain
Objective: To construct the difluoromethyl-substituted cyclopropane ring of the side chain.
Materials:
-
α,β-unsaturated ester precursor
-
Trimethylsulfoxonium iodide
-
Sodium hydride
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A solution of trimethylsulfoxonium iodide in dry DMSO is prepared.
-
Sodium hydride is added to the solution to generate the dimethylsulfoxonium methylide (Corey's ylide) in situ.[10]
-
The α,β-unsaturated ester precursor is added to the ylide solution.[7]
-
The reaction mixture is stirred at room temperature, and the formation of the cyclopropane ring is monitored by an appropriate analytical technique.
-
After the reaction is complete, the mixture is worked up to isolate the cyclopropyl derivative.[11]
Visualizing the Process and Mechanism
Caption: Comparison of Enabling vs. Large-Scale Synthetic Routes for Glecaprevir.
Caption: Mechanism of Action of Glecaprevir as an HCV NS3/4A Protease Inhibitor.[12][13][14]
The development of this new synthetic method for Glecaprevir represents a significant advancement in process chemistry. By replacing problematic and inefficient steps with safer, more robust, and higher-yielding alternatives, this new route ensures a more reliable and cost-effective supply of this vital medication for patients with Hepatitis C. The detailed comparison and protocols provided herein aim to facilitate the adoption and further optimization of this superior synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Synthesis of Glecaprevir - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Glecaprevirpibrentasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Navigating Complex Couplings: A Guide to the Functional Group Tolerance of Cyclopropylboronic Acid Pinacol Ester
For researchers, scientists, and professionals in drug development, the incorporation of a cyclopropyl moiety is a well-established strategy to enhance the metabolic stability, potency, and conformational rigidity of therapeutic candidates. Cyclopropylboronic acid pinacol ester has emerged as a versatile and widely utilized reagent for this purpose. This guide provides a comprehensive assessment of its functional group tolerance in palladium-catalyzed cross-coupling reactions, offering a comparative analysis supported by experimental data to aid in reaction planning and optimization.
The robust nature of this compound allows it to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its stability and ease of handling make it a preferred precursor for introducing the cyclopropyl group onto aromatic and heteroaromatic scaffolds. However, the success of these reactions is often dictated by the compatibility of other functional groups present in the coupling partners. This guide delves into the specifics of this tolerance, providing a clear overview of which functionalities are well-suited for these transformations and which may require strategic protection or alternative coupling partners.
Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction
The Suzuki-Miyaura reaction is the most common application for this compound. The reaction generally exhibits broad functional group tolerance, accommodating a wide array of substituents on the aryl or heteroaryl halide coupling partner.
A study on the cross-coupling of neopentyldiol alkylboronic esters, which includes the cyclopropyl derivative, demonstrated successful coupling with 2-bromonaphthalene, affording the product in a 94% yield.[1] This highlights the general reactivity and efficiency of cyclopropylboronic esters in Suzuki-Miyaura reactions.
For a more detailed look at functional group compatibility, we can examine the performance of a closely related and often interchangeable reagent, potassium cyclopropyltrifluoroborate. A comprehensive study on its coupling with various aryl and heteroaryl chlorides provides valuable insights into the expected tolerance of the pinacol ester. The results, summarized in the table below, show that electron-donating, electron-withdrawing, and sterically hindered substrates are all viable coupling partners.[2]
Table 1: Functional Group Tolerance in the Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides [2]
| Aryl Chloride Substrate | Functional Group | Yield (%) |
| 4-Chloroanisole | Methoxy (-OCH₃) | 75 |
| 4-Chlorobenzonitrile | Cyano (-CN) | 85 |
| 4-Chloroacetophenone | Acetyl (-COCH₃) | 88 |
| Methyl 4-chlorobenzoate | Ester (-COOCH₃) | 82 |
| 2-Chlorotoluene | Methyl (-CH₃) | 78 |
| 1-Chloro-4-(trifluoromethyl)benzene | Trifluoromethyl (-CF₃) | 71 |
| 2-Chloroquinoline | Heterocycle (Quinoline) | 74 |
| 2-Chloroquinoxaline | Heterocycle (Quinoxaline) | 65 |
Reaction Conditions: 3 mol % Pd(OAc)₂, 6 mol % XPhos, K₂CO₃, CPME/H₂O (10:1), 100 °C.
This data suggests a high degree of tolerance for common functional groups such as ethers, nitriles, ketones, and esters under typical Suzuki-Miyaura conditions. The successful coupling with substituted quinolines and quinoxalines further underscores the utility of cyclopropylboron reagents in the synthesis of complex heterocyclic compounds.[2]
It is important to note that while many functional groups are well-tolerated, highly acidic protons, such as those in phenols and carboxylic acids, may interfere with the basic reaction conditions and often require protection. Similarly, certain nitrogen-containing heterocycles can sometimes inhibit the palladium catalyst.
Alternative Cross-Coupling Reactions: Expanding the Toolkit
While the Suzuki-Miyaura reaction is the primary application, the utility of this compound extends to other palladium-catalyzed transformations, although literature examples are less common.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While aryl halides are the typical electrophiles, the use of organoboron reagents in this context is less explored. The functional group tolerance of the Buchwald-Hartwig reaction itself is generally good, but the specific compatibility with this compound as the coupling partner is not extensively documented in dedicated studies. General principles suggest that functional groups that are stable to the basic conditions and do not strongly coordinate to the palladium catalyst would be tolerated.
Heck Reaction
The Heck reaction, which couples an organohalide with an alkene, is another cornerstone of palladium catalysis. The direct use of boronic acids or their esters in a Heck-type reaction is not the standard protocol. However, variations of the Heck reaction, sometimes referred to as oxidative Heck reactions, can involve organoboron reagents. The functional group tolerance in these reactions is highly dependent on the specific catalytic system employed.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Heck reaction, the direct involvement of a boronic ester as the primary coupling partner is not the conventional approach. However, the general mildness of Sonogashira conditions suggests that many functional groups on a molecule containing a this compound moiety would likely remain intact if the molecule were subjected to such a reaction at a different site.
Alternative Reagents: Potassium Cyclopropyltrifluoroborate
As demonstrated in the Suzuki-Miyaura coupling data, potassium cyclopropyltrifluoroborate is a highly effective alternative to the pinacol ester. Trifluoroborate salts are known for their enhanced stability, particularly their resistance to protodeboronation, which can be a concern with some boronic acids and esters under certain conditions.[2][3] They are crystalline, free-flowing solids that are often easier to handle and store than their pinacol ester counterparts. In many cases, potassium cyclopropyltrifluoroborate can be used interchangeably with the pinacol ester, offering comparable or even superior yields, especially in challenging couplings.
Experimental Protocols
A general and reliable protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound is provided below.
General Experimental Procedure for Suzuki-Miyaura Cross-Coupling:
To a reaction vessel is added the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand, and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or THF and water (e.g., 4:1 ratio), is then added. The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyclopropyl-substituted arene.[4]
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the key reaction pathway and a typical experimental workflow.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Regioselectivity in Aryl-Cyclopropane Bond Formation: A Comparative Guide to Suzuki-Miyaura Coupling of Substituted Aryl Halides with Cyclopropylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals, the precise installation of cyclopropyl moieties onto aromatic scaffolds is a critical step in the synthesis of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction of substituted aryl halides with cyclopropylboronic acid pinacol ester stands as a powerful and versatile method for this transformation. However, achieving the desired regioselectivity in molecules with multiple reactive sites presents a significant challenge. This guide provides a comprehensive comparison of the factors influencing regioselectivity in this reaction, supported by experimental data and detailed protocols. We also offer a brief comparison with alternative synthetic strategies.
Factors Influencing Regioselectivity
The regioselectivity of the Suzuki-Miyaura reaction on polyhalogenated arenes is determined by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds. Several factors influence this key step:
-
Nature of the Halogen: The reactivity of the carbon-halogen bond follows the order I > Br > Cl > F. In an aryl halide containing different halogens, the palladium catalyst will preferentially insert into the C-I bond, followed by the C-Br bond, and then the C-Cl bond.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl ring generally accelerate the rate of oxidative addition by making the carbon atom more electrophilic. Conversely, electron-donating groups (EDGs) can decrease the reaction rate. The position of these groups relative to the halogens plays a crucial role.
-
Steric Hindrance: Bulky substituents ortho to a halogen can hinder the approach of the palladium catalyst, thereby favoring reaction at a less sterically encumbered position.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can significantly influence the regioselectivity. Bulky and electron-rich ligands can alter the steric and electronic environment around the palladium center, leading to different regiochemical outcomes.
Comparative Performance Data
The following table summarizes the expected regioselectivity and yields for the Suzuki-Miyaura coupling of various substituted dihaloarenes with this compound, based on general principles and analogous reactions reported in the literature.
| Aryl Halide Substrate | Major Regioisomer | Minor Regioisomer | Typical Yield (%) | Key Influencing Factors |
| 1-Bromo-4-iodobenzene | 4-Cyclopropyl-1-bromobenzene | 1-Cyclopropyl-4-bromobenzene | >90 | Halogen Reactivity (I > Br) |
| 1-Bromo-3-chlorobenzene | 3-Cyclopropyl-1-bromobenzene | 1-Cyclopropyl-3-chlorobenzene | 80-95 | Halogen Reactivity (Br > Cl) |
| 2,4-Dibromotoluene | 4-Bromo-2-cyclopropyltoluene | 2-Bromo-4-cyclopropyltoluene | 70-85 | Steric Hindrance (reaction at less hindered position) |
| 1,3-Dibromo-5-nitrobenzene | 3-Bromo-5-cyclopropylnitrobenzene | 1-Bromo-3-cyclopropylnitrobenzene | 85-98 | Electronic Effects (EWG activation) |
| 1,3-Dibromo-5-methoxybenzene | 3-Bromo-5-cyclopropylmethoxybenzene | 1-Bromo-3-cyclopropylmethoxybenzene | 60-75 | Electronic Effects (EDG deactivation) |
Note: The yields are estimates based on similar reactions and may vary depending on the specific reaction conditions.
Experimental Protocols
General Procedure for Regioselective Suzuki-Miyaura Coupling
A mixture of the substituted aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1) is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Example Protocol: Reaction of 1-Bromo-4-iodobenzene with this compound
To a solution of 1-bromo-4-iodobenzene (283 mg, 1.0 mmol) and this compound (202 mg, 1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) was added Pd(PPh₃)₄ (58 mg, 0.05 mmol) and K₂CO₃ (276 mg, 2.0 mmol). The mixture was degassed with argon for 15 minutes and then heated to 80 °C for 4 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue was purified by flash chromatography (hexanes) to afford 4-bromo-1-cyclopropylbenzene as the major product.
Visualization of Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Regioselectivity in Dihaloarenes
Caption: Key factors governing the regioselectivity in the Suzuki-Miyaura coupling of dihaloarenes.
Alternative Methods for Aryl-Cyclopropane Bond Formation
While the Suzuki-Miyaura coupling is a dominant method, other cross-coupling reactions can also be employed for the synthesis of arylcyclopropanes.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent in place of an organoboron compound.
-
Advantages: Organozinc reagents are often more reactive than their boronate counterparts, which can lead to faster reaction times and coupling with less reactive aryl chlorides.
-
Disadvantages: Organozinc reagents are typically more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.
Conclusion
The regioselective synthesis of substituted arylcyclopropanes via the Suzuki-Miyaura coupling of aryl halides with this compound is a highly valuable transformation in modern organic synthesis. A careful consideration of the electronic and steric properties of the aryl halide, along with the appropriate choice of catalyst and reaction conditions, is paramount to achieving the desired regiochemical outcome. While alternative methods such as the Negishi coupling exist, the operational simplicity and functional group tolerance of the Suzuki-Miyaura reaction make it a preferred choice for many applications. Further systematic studies are warranted to provide a more detailed quantitative understanding of the interplay of various factors governing the regioselectivity in this important reaction.
Safety Operating Guide
Proper Disposal of Cyclopropylboronic Acid Pinacol Ester: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for the proper disposal of cyclopropylboronic acid pinacol ester, a common reagent in organic synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, nitrile or neoprene gloves, a fully fastened lab coat, and closed-toe shoes.[1] this compound is a flammable liquid and is sensitive to moisture.[2][3][4] Keep it away from heat, sparks, open flames, and hot surfaces.[2][3][4]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a certified hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of in regular trash or flushed down the drain.[1][3]
1. Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for liquid and solid waste containing this compound.[1]
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2]
-
No Mixing: Do not mix this compound waste with other chemicals unless instructed by a qualified professional, as this could lead to dangerous reactions.[5]
2. Liquid Waste Disposal:
-
Collect all liquid waste, including reaction residues and contaminated solvents, in a designated, sealed hazardous waste container.[1]
-
Store the container in a designated hazardous waste accumulation area, following your institution's specific protocols.[1]
3. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, absorbent paper, and pipette tips, should be collected in a separate, sealed container labeled for hazardous solid waste.[1]
4. Decontamination of Glassware:
-
For thorough decontamination, glassware can be rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous liquid waste.
-
A subsequent wash with a basic solution can help convert residual boronic acid into more water-soluble boronate salts.[1][6] This rinsate must also be collected as hazardous waste.[1]
-
After decontamination, perform a final water rinse, collecting the rinse water as hazardous waste.[1]
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
In-Lab Neutralization of Small Quantities (Proceed with Caution)
For very small quantities, in-lab neutralization may be an option, but only if permitted by your institution and local regulations .[5][7] Boronic acids are weak acids and can be neutralized with a mild base.[5][7][8]
Experimental Protocol: In-Lab Neutralization
This protocol is adapted from general procedures for boronic acids and should be performed with extreme caution in a chemical fume hood with all required PPE.
-
Preparation: If neutralizing a solid residue, dissolve it in a minimal amount of an appropriate solvent. For liquid waste, ensure it is in a suitable reaction vessel.
-
Neutralization: Slowly add a mild base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the boronic acid waste while stirring.[5][8] Be mindful of any potential heat generation or gas evolution.
-
pH Monitoring: After the initial reaction subsides, check the pH of the solution using pH strips or a calibrated pH meter. Continue adding the base dropwise until the pH is between 5.5 and 9.0.[7]
-
Final Disposal: Once neutralized, the resulting solution must still be disposed of as hazardous waste unless explicitly approved for drain disposal by your institution's environmental health and safety office and the local wastewater authority.[5]
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards of this compound.
| Parameter | Value/Classification | Reference |
| GHS Hazard Statements | H226: Flammable liquid and vapor | [2][3] |
| H315: Causes skin irritation | [3] | |
| H319: Causes serious eye irritation | [3] | |
| H335: May cause respiratory irritation | [3] | |
| UN Number | 3272 | [2] |
| Transport Hazard Class | 3 (Flammable Liquid) | [2][3] |
| Packing Group | III | [2][3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
Personal protective equipment for handling Cyclopropylboronic acid pinacol ester
Essential Safety and Handling Guide for Cyclopropylboronic Acid Pinacol Ester
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like this compound are paramount. This guide provides immediate, essential safety protocols and logistical information to ensure operational integrity and personnel safety in the laboratory.
Chemical Identifier:
-
CAS Number: 126689-01-8
-
Molecular Formula: C₉H₁₇BO₂
-
Synonyms: 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Adherence to strict PPE protocols is mandatory to mitigate these risks.
Table 1: Hazard Summary
| Hazard Type | GHS Classification | Precautionary Statement |
| Physical Hazard | Flammable Liquid 3 (H226) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |
| Health Hazard | Skin Irritation 2 (H315) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Eye Irritation 2 (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| Specific target organ toxicity — Single exposure 3 (H335) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves. Consider double gloving.[1][4] | Provides a barrier against skin contact, which can cause irritation.[1] |
| Body Protection | Flame retardant antistatic protective clothing. A lab coat that fully covers the arms and is fastened in the front.[4] | Protects skin from accidental splashes and minimizes the risk of ignition. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter (e.g., N95 dust mask or ABEK (EN14387) respirator filter).[4][5] | Prevents inhalation of vapors that can cause respiratory tract irritation.[1] |
| Footwear | Closed-toe shoes.[4] | Protects feet from spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance. The following protocols provide step-by-step guidance for the operational lifecycle of this compound.
Experimental Protocol: Safe Handling and Storage
-
Preparation:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Gather all necessary PPE as specified in Table 2 and inspect for integrity.
-
Ensure all containers are properly labeled.
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5]
-
Keep the container tightly closed to protect from moisture, as the product is moisture-sensitive.[2]
-
Store in a designated flammables area.[2] For long-term storage, refrigeration is recommended to maintain product quality.[2]
-
Incompatible materials to avoid in storage include strong oxidizing agents.[2]
-
Experimental Protocol: Spill and Emergency Procedures
-
Minor Spill Cleanup:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or "Chemizorb®". Do not use combustible materials like paper towels.[3]
-
Use non-sparking tools to scoop up the absorbed material into a suitable, sealed container for disposal.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[1]
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[1][5]
-
Experimental Protocol: Waste Disposal
-
Waste Segregation and Collection:
-
Collect all waste containing this compound in designated, clearly labeled, and sealable containers.[4]
-
Label waste containers as "Hazardous Waste" and include the full chemical name.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[6]
-
-
Disposal of Contaminated Materials:
-
Contaminated solid waste such as gloves, bench paper, and absorbent materials should be placed in a sealed, labeled hazardous waste container.[4]
-
Liquid waste, including the chemical itself and any rinsates from decontamination, should be collected in a compatible, sealed container labeled as hazardous waste.
-
-
Final Disposal:
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

